Perfluorooctanoyl chloride
描述
Structure
3D Structure
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF15O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQBRCXWZZAFOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187142 | |
| Record name | Pentadecafluorooctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335-64-8 | |
| Record name | Perfluorooctanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=335-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecafluorooctyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecafluorooctanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecafluorooctyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECAFLUOROOCTYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BR9NAK9W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perfluorooctanoyl Chloride: A Comprehensive Technical Guide
CAS Number: 335-64-8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of perfluorooctanoyl chloride, a key building block in the synthesis of fluorinated compounds. This document details its chemical and physical properties, synthesis, reactivity, and safety considerations. It is intended to serve as a valuable resource for professionals in research, development, and manufacturing who work with this versatile chemical intermediate.
Chemical and Physical Properties
This compound is a colorless liquid with a sharp, pungent odor. It is a highly fluorinated acyl chloride, which imparts unique properties such as high reactivity towards nucleophiles and moisture sensitivity. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 335-64-8 | [1] |
| Molecular Formula | C₈ClF₁₅O | [2] |
| Molecular Weight | 432.51 g/mol | [2] |
| Appearance | Colorless liquid | - |
| Boiling Point | 129-132 °C | |
| Density | 1.744 g/mL at 25 °C | - |
| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |
Synthesis of this compound
This compound is typically synthesized from perfluorooctanoic acid (PFOA). The most common laboratory-scale method involves the reaction of PFOA with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.
Experimental Protocol: Synthesis from Perfluorooctanoic Acid using Thionyl Chloride
This protocol describes a general procedure for the synthesis of this compound from perfluorooctanoic acid using thionyl chloride.
Materials:
-
Perfluorooctanoic acid (PFOA)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalyst)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)
-
Round-bottom flask with a reflux condenser and a gas outlet to a scrubber
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), add perfluorooctanoic acid.
-
Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of anhydrous DMF (a few drops).
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for several hours (typically 2-4 hours) until the evolution of gas (HCl and SO₂) ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The remaining liquid is crude this compound, which can be purified by fractional distillation under reduced pressure.
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound from PFOA.
Reactivity and Applications
The high reactivity of the acyl chloride group makes this compound a valuable intermediate in the synthesis of a wide range of fluorinated compounds.[3] It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles.
Reaction with Alcohols (Esterification)
This compound reacts with alcohols to form perfluorooctanoate esters. These esters have applications as surfactants, lubricants, and in the synthesis of fluorinated polymers.
This protocol outlines the synthesis of ethyl perfluorooctanoate.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)
-
A base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct
-
Round-bottom flask with a dropping funnel and a nitrogen inlet
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve anhydrous ethanol and a slight excess of the base in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add this compound dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then typically washed with dilute acid to remove the base, followed by water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the resulting crude ester can be purified by distillation.
Diagram 2: Esterification of Ethanol
Caption: Reaction of this compound with ethanol.
Reaction with Amines (Amidation)
This compound reacts with primary and secondary amines to form perfluorooctanamides. These amides are used in the production of fluorosurfactants, polymers, and as intermediates in pharmaceutical synthesis.
This protocol describes the synthesis of N,N-diethylperfluorooctanamide.
Materials:
-
This compound
-
Anhydrous inert solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask with a dropping funnel and a nitrogen inlet
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve diethylamine (at least 2 equivalents to act as both reactant and base) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add this compound dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then typically washed with dilute acid to remove excess diethylamine, followed by water and brine.
-
The organic layer is dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude amide, which can be purified by crystallization or chromatography.
Diagram 3: Amidation of Diethylamine
Caption: Reaction of this compound with diethylamine.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the direct interaction of this compound with biological signaling pathways. Perfluorinated compounds, as a class, are known to be persistent in the environment and can bioaccumulate. Some studies have investigated the effects of perfluorooctanoic acid (PFOA), the precursor to this compound, on various cellular processes. However, the reactivity of the acyl chloride group in this compound would likely lead to rapid reactions with biological nucleophiles (e.g., water, amines, thiols) in an aqueous biological environment, forming PFOA and other adducts. Therefore, any observed biological effects would likely be attributable to PFOA or the resulting acylated biomolecules.
Research on the effects of intracellular chloride concentration suggests its involvement in signaling pathways such as the NF-κB and ERK1/2 pathways, which are crucial in inflammation and cell migration.[4][5][6] However, a direct link between this compound and these pathways has not been established. Further research is needed to elucidate any specific biological activities of this compound beyond its role as a reactive intermediate.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
Table 2: Safety and Handling of this compound
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. |
| Storage | Store in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents. Keep the container tightly sealed. |
| Spill and Disposal | In case of a spill, absorb with an inert material and dispose of as hazardous waste in accordance with local regulations. |
| First Aid | In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention. |
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant applications in the synthesis of a wide array of fluorinated compounds, including surfactants, esters, and amides. Its utility stems from the presence of the reactive acyl chloride group combined with the unique properties imparted by the perfluorinated carbon chain. While its synthesis and general reactivity are well-understood, further research is required to explore its specific interactions within biological systems. Proper handling and safety precautions are paramount when working with this corrosive and moisture-sensitive compound. This guide provides a foundational understanding for researchers and professionals engaged in the use and study of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. Decrease of intracellular chloride concentration promotes endothelial cell inflammation by activating nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased intracellular chloride enhances cell migration and invasion via activation of the ERK1/2 signaling pathway in DU145 human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloride intracellular channel 1 regulates colon cancer cell migration and invasion through ROS/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Perfluorooctanoyl Chloride for Researchers and Drug Development Professionals
Introduction: Perfluorooctanoyl chloride, a key reagent in fluorochemistry, holds significant importance for researchers, scientists, and professionals in drug development. Its unique properties, stemming from the presence of a perfluorinated carbon chain, make it a valuable building block for the synthesis of a wide range of fluorinated compounds with applications in materials science, organic synthesis, and the life sciences. This guide provides an in-depth overview of its chemical identity, physicochemical properties, and common synonyms found in the chemical literature, alongside a foundational understanding of its applications.
Chemical Identity and Synonyms
This compound is known by a variety of names in the chemical literature and commercial databases. A comprehensive list of these synonyms is crucial for effective literature searching and chemical sourcing. The compound is systematically named according to IUPAC nomenclature, and it is also assigned a unique CAS Registry Number for unambiguous identification.
| Identifier Type | Identifier | Source |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride | [1][2] |
| CAS Registry Number | 335-64-8 | [1][2][3][4][5] |
| EC Number | 206-394-2 | [1][2] |
| UNII | 9BR9NAK9W6 | [2] |
| Common Synonyms | Pentadecafluorooctanoyl chloride | [1][3][5][6] |
| Perfluorocaprylic chloride | [2][3][5] | |
| Perfluorooctanoic acid chloride | [2][3][5] | |
| n-Perfluorooctanoyl chloride | [2][3][5] | |
| Octanoyl chloride, pentadecafluoro- | [1][2][3][5] | |
| 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorocaprylyl chloride | [1] | |
| Pentadecafluorooctyl chloride | [1][2][5] |
Physicochemical Properties
The physicochemical properties of this compound are largely dictated by the high degree of fluorination. These properties are essential for designing reaction conditions and for understanding its behavior in various applications.
| Property | Value | Source |
| Molecular Formula | C8ClF15O | [1][4][5] |
| Molecular Weight | 432.51 g/mol | [4][5] |
| Boiling Point | 129-132 °C | [4][7][8] |
| Density | 1.744 g/mL at 25 °C | [7][8] |
| Refractive Index | 1.3045 | [8] |
| Purity | Typically ≥96% or 97% | [4][8] |
| Solubility | Reacts with water | [8] |
| Sensitivity | Moisture sensitive | [8] |
Logical Relationship of Chemical Identifiers
The various identifiers for this compound are interconnected, providing a hierarchical and cross-referenced system for its identification. The IUPAC name provides the systematic and unambiguous chemical structure, from which other identifiers like the molecular formula are derived. The CAS number serves as a universal identifier across different databases and publications.
Caption: Interrelationship of identifiers for this compound.
Experimental Protocols
Due to the current limitations in accessing detailed, specific experimental protocols from publicly available literature within this search, a generalized workflow for a common reaction involving an acyl chloride like this compound is provided. This serves as a template that researchers can adapt based on the specific requirements of their synthesis.
General Protocol for the Acylation of an Amine with this compound:
-
Reagent Preparation:
-
Dissolve the amine substrate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution to act as a scavenger for the HCl byproduct. The base is typically used in a slight excess (1.1-1.5 equivalents).
-
-
Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in the same aprotic solvent to the cooled amine solution. The slow addition is crucial to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for a specified time (typically 1-24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of a mild acid (e.g., ammonium (B1175870) chloride).
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel or recrystallization, to yield the pure perfluorooctanoylamide.
-
Caption: General workflow for an acylation reaction.
This technical guide provides a foundational overview of this compound, with a focus on its various synonyms and key physicochemical properties. While detailed experimental protocols and its specific roles in signaling pathways or drug development require a more extensive search of proprietary and academic databases, the information presented here serves as a valuable starting point for researchers. The provided tables and diagrams offer a clear and concise summary of the essential information needed for the safe and effective handling and application of this important fluorinated reagent. As with any reactive chemical, it is imperative to consult the Safety Data Sheet (SDS) before use and to handle it with appropriate personal protective equipment in a well-ventilated area.
References
- 1. pschemicals.com [pschemicals.com]
- 2. This compound | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 335-64-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 335-64-8 | INDOFINE Chemical Company [indofinechemical.com]
- 5. This compound [webbook.nist.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 335-64-8 CAS MSDS (Pentadecafluorooctanoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
physical and chemical properties of Perfluorooctanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of Perfluorooctanoyl Chloride (PFOC). It is intended to serve as a critical resource for professionals in research, development, and manufacturing who utilize this versatile fluorinated building block.
Introduction
This compound, with the CAS Number 335-64-8, is a highly fluorinated acyl chloride.[1][2] Its structure is characterized by a seven-carbon perfluorinated chain attached to a carbonyl chloride functional group.[3] This unique combination imparts exceptional chemical stability to the perfluoroalkyl chain while providing a highly reactive site for nucleophilic substitution at the acyl chloride moiety.[3][4] These characteristics make PFOC a valuable intermediate in the synthesis of a wide range of specialty chemicals, including high-performance polymers, advanced surfactants, and pharmaceutical intermediates.[3][4] The strong carbon-fluorine bonds contribute to the thermal and chemical resistance of materials derived from it.[3]
Physical and Chemical Properties
This compound is a colorless liquid known for its high density and reactivity, particularly towards moisture.[3] It is stable under recommended storage conditions but is sensitive to moisture.[5][6]
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 335-64-8 | [1][2] |
| Molecular Formula | C₈ClF₁₅O | [1][2][5][7] |
| Molecular Weight | 432.51 g/mol | [1][5] |
| Appearance | Colorless Liquid | [3] |
| Density | 1.744 g/mL at 25 °C | [8][9] |
| Boiling Point | 129-130 °C (at 744 mmHg) | [8][9] |
| Melting Point | 74-75 °C (recrystallized from benzene) | [8][9] |
| Refractive Index | n20/D 1.3045 | [8] |
| Vapor Pressure | 8.01 mmHg at 25°C | [8] |
This compound's reactivity is dominated by the electrophilic nature of the acyl chloride group.
-
Stability : The compound is stable under normal handling and storage conditions, typically in a dry, cool, and well-ventilated area.[7] It is sensitive to moisture and should be stored under an inert atmosphere.[6][7]
-
Reactivity with Nucleophiles : As a typical acyl chloride, it reacts readily with nucleophiles. It is incompatible with strong bases, alcohols, and oxidizing agents.[7]
-
Hydrolysis : It reacts with water, potentially generating heat and hazardous fumes like hydrogen chloride and hydrogen fluoride (B91410).[6][7]
-
Amidation & Esterification : The acyl chloride group readily participates in amidation and esterification reactions, allowing for the covalent introduction of the perfluorooctanoyl group (C₇F₁₅CO-) into various molecules.[4]
-
-
Hazardous Decomposition : Upon thermal decomposition, particularly in a fire, it can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][10]
Spectroscopic analysis is crucial for identity confirmation and purity assessment.
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration expected at a high wavenumber (typically ~1800 cm⁻¹ for acyl chlorides) due to the electron-withdrawing effect of both the chlorine and the perfluoroalkyl chain.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹⁹F NMR is a powerful tool for characterizing the perfluorinated chain, showing distinct signals for the CF₃ and the different CF₂ groups. ¹³C NMR will show a characteristic downfield signal for the carbonyl carbon.[12]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry data is available for this compound, which can be used for structural confirmation.[1][2]
Experimental Protocols
The following sections provide generalized protocols for common procedures involving this compound. Researchers must adapt these to specific laboratory conditions and substrates.
This protocol describes a typical procedure for reacting this compound with a primary amine to form a perfluorinated amide.
-
Reagent Preparation : Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).
-
Reaction Setup : Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of PFOC : Slowly add this compound (1.05 equivalents) dropwise to the cooled amine solution. The reaction is exothermic; maintain the temperature at 0 °C during addition.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion, quench the reaction with the addition of water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the base.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography or recrystallization.
-
Characterization : Confirm the structure and purity of the final amide product using NMR, IR, and MS analysis.
Infrared (IR) Spectroscopy (Neat Liquid)
-
Preparation : As this compound is a liquid, a spectrum can be acquired using a neat liquid film.[11]
-
Application : In a fume hood, carefully place one to two drops of the sample between two salt plates (e.g., NaCl or KBr).[11]
-
Analysis : Gently press the plates together to create a thin, uniform film. Place the plates in the spectrometer's sample holder and acquire the spectrum over the mid-IR range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃).
-
Sample Preparation : In a fume hood, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.[11]
-
Transfer : Transfer the solution to a 5 mm NMR tube.[11]
-
Analysis : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra as needed.
Applications in Research and Development
This compound serves as a critical building block in several advanced applications.
-
Fluorosurfactant Synthesis : It is a key precursor for creating fluorinated surfactants used in emulsifiers and coatings due to their superior surface activity and stability.[3][4]
-
High-Performance Polymers : PFOC is used as a monomer or surface modifier to create fluoropolymers with exceptional thermal, chemical, and weather resistance for industries like aerospace and electronics.[3][4]
-
Pharmaceutical and Agrochemical Synthesis : The incorporation of the perfluoroalkyl chain into drug molecules can enhance bioavailability and modify pharmacokinetic properties.[4]
-
Advanced Materials : Recent research has explored using PFOC in interfacial polymerization to engineer fluorinated polyamide nanofilms with high flux and antifouling properties for desalination membranes.[13]
Visualized Workflows and Relationships
Caption: General reaction pathways of this compound with common nucleophiles.
Caption: A workflow outlining the essential steps for the safe handling of this compound.
Safety and Hazard Information
This compound is classified as a corrosive material that requires stringent safety protocols during handling and storage.
-
GHS Hazard Statements : H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[1] It is also harmful if swallowed.[7]
-
Precautionary Measures :
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10] Emergency eye wash fountains and safety showers must be readily available.[7]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[5][14] A full-face respirator may be necessary if exposure limits are exceeded.[14]
-
Handling : Do not breathe vapor or mist.[5][7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[14]
-
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[6]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and call a physician immediately.[6]
-
Inhalation : Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14]
-
-
Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed and locked up.[14] The material is moisture-sensitive and should be kept under an inert gas.[6][7]
References
- 1. This compound | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. CAS 335-64-8: this compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. synquestlabs.com [synquestlabs.com]
- 8. chembk.com [chembk.com]
- 9. 335-64-8 CAS MSDS (Pentadecafluorooctanoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. redalyc.org [redalyc.org]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
Perfluorooctanoyl Chloride: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Molecular Structure, Properties, and Applications of a Key Fluorinated Building Block
Perfluorooctanoyl chloride (PFOC), a significant member of the per- and polyfluoroalkyl substances (PFAS) family, serves as a critical reactive intermediate in the synthesis of a wide array of fluorinated compounds. Its unique properties, imparted by the extensive fluorination of its carbon chain, make it a valuable tool in diverse fields, including materials science, polymer chemistry, and drug development. This guide provides a detailed overview of its molecular structure, physicochemical properties, spectroscopic signature, and applications, with a focus on information relevant to scientific researchers and professionals in drug discovery and development.
Molecular Structure and Chemical Formula
This compound is an eight-carbon acyl chloride in which all hydrogen atoms on the alkyl chain have been substituted with fluorine. This high degree of fluorination is central to its characteristic properties.
The molecular and structural formulas are as follows:
-
IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl chloride[2]
-
Synonyms: Pentadecafluorooctanoyl chloride, Perfluorooctanoic acid chloride, Perfluorocaprylic chloride[2][3]
The structure consists of a linear seven-carbon perfluoroalkyl chain attached to a carbonyl chloride group. The carbon-fluorine bonds are exceptionally strong, leading to high thermal and chemical stability in the perfluoroalkyl portion of the molecule. The acyl chloride group, however, is a highly reactive functional group, making PFOC an excellent reagent for introducing the perfluorooctanoyl moiety into other molecules.
Diagram of the Synthesis of this compound from Perfluorooctanoic Acid
Caption: Synthesis of this compound.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid at room temperature.[4] Its high molecular weight and the presence of the polar acyl chloride group result in a relatively high boiling point. It is sensitive to moisture and reacts with water.[1][6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 432.51 g/mol | [5] |
| Boiling Point | 129-132 °C | [1][4] |
| Density | 1.744 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.3045 | [1] |
| Vapor Pressure | 8.01 mmHg at 25°C | [1] |
| Melting Point | Not available (liquid at room temp.) | [4][5] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [1][7] |
It is important to note that some sources may report a melting point of 74-75 °C with the solvent benzene (B151609) noted.[1] This is likely a crystallization point from a specific solvent and not the true melting point of the pure compound, which is a liquid under standard conditions.
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below is a summary of the expected spectroscopic data.
Mass Spectrometry (MS): The NIST WebBook provides a mass spectrum for this compound.[2][3] Key fragments would arise from the cleavage of the carbon-carbon bonds and the loss of the carbonyl chloride group.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching of the acyl chloride group, typically found in the range of 1785-1815 cm⁻¹. Strong C-F stretching vibrations are also expected in the region of 1100-1300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The carbon spectrum will show distinct signals for each of the eight carbon atoms due to their different chemical environments. The carbonyl carbon is the most deshielded, appearing far downfield. The chemical shifts of the fluorinated carbons are significantly affected by the attached fluorine atoms.
-
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds.[8] The spectrum of this compound will show multiple signals corresponding to the different fluorine environments along the perfluoroalkyl chain. The terminal -CF₃ group will have a distinct chemical shift from the -CF₂- groups.
Experimental Protocols
This compound is a key reagent in various chemical transformations, primarily those involving acylation. Below are representative experimental protocols for its synthesis and a common subsequent reaction.
Synthesis of this compound from Perfluorooctanoic Acid
This protocol describes a general method for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[9]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
Perfluorooctanoic acid (PFOA)
-
Thionyl chloride (SOCl₂)
-
Dry reaction vessel with a reflux condenser and a gas outlet to a scrubbing system
Procedure:
-
In a dry reaction vessel, place perfluorooctanoic acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours until the evolution of hydrogen chloride and sulfur dioxide gas ceases.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation.
-
The remaining crude this compound can be purified by fractional distillation under reduced pressure.
Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂). All glassware must be thoroughly dried to prevent hydrolysis of the thionyl chloride and the product.
Esterification of an Alcohol with this compound
This protocol outlines a general procedure for the synthesis of a perfluorinated ester.[10]
Workflow for the Esterification using this compound
Caption: Esterification using this compound.
Materials:
-
An alcohol (e.g., ethanol)
-
This compound
-
A dry, non-protic solvent (e.g., dichloromethane, diethyl ether)
-
A base (e.g., pyridine, triethylamine) to act as a scavenger for the HCl byproduct
Procedure:
-
Dissolve the alcohol in the dry solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add this compound to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove the base and its salt.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude ester can be purified by distillation or column chromatography.
Applications in Research and Drug Development
The unique properties of the perfluorooctyl group make this compound a valuable reagent in several areas of research and development.
Logical Relationship of this compound's Properties and Applications
Caption: Properties and Applications of PFOC.
-
Fluoropolymers and Materials Science: this compound is used to introduce perfluoroalkyl chains into polymers, imparting properties such as high thermal and chemical resistance, low surface energy (leading to hydrophobicity and oleophobicity), and unique refractive indices. These materials have applications in coatings, electronics, and aerospace.
-
Fluorosurfactants: The reaction of this compound with hydrophilic moieties is a common route to synthesize fluorosurfactants. These surfactants are highly effective at reducing surface tension and are used in a variety of applications, including fire-fighting foams, emulsifiers, and coating additives.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] It is also moisture-sensitive and will react with water, including moisture in the air, to produce hydrogen chloride gas.[6] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Containers should be kept tightly closed and stored in a dry environment. In case of fire, carbon dioxide, dry chemical powder, or alcohol-resistant foam should be used.[4]
References
- 1. This compound [chembk.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. biophysics.org [biophysics.org]
- 9. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. nbinno.com [nbinno.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of Perfluorooctanoyl chloride with nucleophiles
An In-Depth Technical Guide to the Reactivity of Perfluorooctanoyl Chloride with Nucleophiles
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (PFOC) is a highly reactive acyl chloride, distinguished by the strong electron-withdrawing nature of its perfluoroalkyl chain. This property significantly enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent for a wide range of nucleophiles. This guide details the reactivity of PFOC with key nucleophilic partners, including amines, alcohols, and water. It follows the general mechanism of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.[1][2] The reactions are typically rapid and efficient, leading to the formation of perfluorinated amides, esters, and carboxylic acids, respectively. Understanding these reaction pathways and the necessary experimental conditions is crucial for leveraging PFOC in the synthesis of fluorinated molecules for pharmaceutical and materials science applications.
Core Reactivity Principles: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound is nucleophilic acyl substitution. The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, a characteristic that is further amplified in PFOC.[1][3] The C₇F₁₅- group exerts a powerful negative inductive effect, withdrawing electron density from the carbonyl carbon and making it exceptionally susceptible to nucleophilic attack.
The mechanism is a two-step process:
-
Nucleophilic Attack: The nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[1][4]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.[1][4]
Reactions with Amine Nucleophiles: Amide Synthesis
This compound reacts readily, often violently, with primary and secondary amines to yield N-substituted perfluorooctanamides.[4][5][6] These fluorinated amides are of significant interest in medicinal chemistry due to their unique biological properties.
The reaction produces hydrogen chloride (HCl) as a byproduct. To prevent the protonation of the unreacted amine, which would render it non-nucleophilic, two equivalents of the amine are typically used. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl.[4][5] Alternatively, a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) can be used.[7]
Quantitative Data: Amide Synthesis
| Nucleophile | Base | Solvent | Conditions | Yield | Reference |
| Primary Amine (R-NH₂) | Excess Amine or TEA | DCM, THF | 0°C to RT | Typically >90% | General Reaction[7] |
| Secondary Amine (R₂NH) | Excess Amine or TEA | DCM, THF | 0°C to RT | Typically >90% | General Reaction[7] |
| Aromatic Amine (Aniline) | Pyridine or TEA | HMPT, NMP | RT | Variable | Kinetic Study[8] |
Note: Yields are representative for general acyl chloride reactions; specific yields for PFOC may vary based on substrate and precise conditions.
Experimental Protocol: Synthesis of N-benzylperfluorooctanamide
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Benzylamine (B48309) (2.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.
-
Ice bath.
-
-
Procedure:
-
Dissolve benzylamine (2.1 eq) in anhydrous DCM in the reaction flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in DCM to the stirred benzylamine solution dropwise over 15-20 minutes.
-
A white precipitate (benzylammonium chloride) will form immediately.[4][5]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
-
Workup & Purification:
-
Filter the reaction mixture to remove the ammonium (B1175870) salt precipitate.
-
Wash the filtrate sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Reactions with Alcohol Nucleophiles: Ester Synthesis
The reaction of this compound with alcohols produces perfluorooctanoate esters. This reaction is generally slower than amidation and often requires a weak base, such as pyridine or triethylamine, to act as a catalyst and to neutralize the HCl byproduct.[3] Without a base, the reaction can be sluggish.
Quantitative Data: Ester Synthesis
| Nucleophile | Base | Solvent | Conditions | Yield | Reference |
| Primary Alcohol (R-OH) | Pyridine or TEA | DCM, Ether | 0°C to RT | Good to Excellent | General Reaction[9] |
| Secondary Alcohol (R₂CHOH) | Pyridine or TEA | DCM, Ether | RT to Reflux | Moderate to Good | General Reaction[9] |
Note: Yields are representative for general acyl chloride reactions.
Experimental Protocol: Synthesis of Ethyl Perfluorooctanoate
-
Reagents & Setup:
-
This compound (1.0 eq)
-
Ethanol (B145695), anhydrous (1.2 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer, under a nitrogen atmosphere.
-
-
Procedure:
-
In the reaction flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
In a separate flask, mix anhydrous ethanol (1.2 eq) and pyridine (1.2 eq).
-
Slowly add the ethanol/pyridine mixture to the stirred PFOC solution at room temperature.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
-
Workup & Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, 1M HCl (aq) (to remove pyridine), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude ester can be purified by distillation.
-
Reaction with Water: Hydrolysis
This compound is highly sensitive to moisture and reacts readily with water to hydrolyze back to perfluorooctanoic acid (PFOA).[3][10][11] This reaction can occur with atmospheric moisture, making it imperative to handle the compound under anhydrous conditions. The hydrolysis is typically rapid; for similar acyl chlorides, half-lives in aqueous solutions are on the order of minutes.[12]
Quantitative Data: Hydrolysis
| Nucleophile | Conditions | Product | Half-life (t₁₂) | Reference |
| Water | pH 4-9, 0°C | Perfluorooctanoic Acid | Estimated: minutes | Analogy to[12] |
Relative Reactivity of Nucleophiles
The rate of reaction of this compound depends on the nucleophilicity of the attacking species. Generally, primary amines are the most reactive nucleophiles, followed by secondary amines, alcohols, and then water.
Safety and Handling
This compound is a corrosive and moisture-sensitive chemical.[10][13][14]
-
Corrosivity: Causes severe skin burns and serious eye damage.[10][13][15]
-
Moisture Sensitivity: Reacts with water to produce corrosive HCl gas.[3][10]
-
Handling: Must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][14] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. synquestlabs.com [synquestlabs.com]
- 11. youtube.com [youtube.com]
- 12. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Navigating the Thermal Landscape of Perfluorooctanoyl Chloride: A Technical Guide
For Immediate Release
Core Properties and Thermal Stability
Perfluorooctanoyl chloride (CAS No. 335-64-8) is a vital reagent in various synthetic applications due to its reactive acyl chloride group and the unique properties imparted by its perfluorinated chain. While its physical properties are well-documented, its precise thermal decomposition temperature has not been publicly reported.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C8ClF15O | [1] |
| Molecular Weight | 432.514 g/mol | [1] |
| Boiling Point | 130 - 132 °C | [2][3] |
| Density | 1.744 g/mL at 25 °C | [4][5] |
| Decomposition Temperature | No data available | [2][3][4][6] |
The absence of a defined decomposition temperature in safety data sheets and chemical databases underscores the need for careful handling and specific experimental determination when thermal stress is a factor in its application.
Thermal Degradation Profile
While a specific onset temperature for decomposition is unknown, the hazardous decomposition products of this compound under thermal stress or in the event of a fire have been identified.
Known Hazardous Decomposition Products
In the presence of heat, this compound is known to decompose, yielding a range of hazardous substances. These include:
-
Hydrogen Fluoride (B91410) (HF) [2][6]
The formation of these products indicates the breakdown of the molecule's carbon backbone and the reaction of the chlorine and fluorine atoms with available hydrogen sources.
Hypothetical Thermal Degradation Pathway
Based on the thermal degradation mechanisms of other perfluorinated compounds, a hypothetical pathway for this compound can be proposed.[7] The initiation of degradation is likely to be the homolytic cleavage of a carbon-carbon bond within the perfluoroalkyl chain, as these are generally the weakest bonds in the structure.[1]
This initial cleavage would result in the formation of perfluoroalkyl radicals. These highly reactive species can then undergo a variety of subsequent reactions, including:
-
Recombination and Disproportionation: Leading to the formation of a mixture of smaller perfluorinated alkanes and alkenes.
-
Reaction with Oxygen (in an oxidative environment): This would lead to the formation of carbonyl difluoride (COF2), which is unstable and readily hydrolyzes in the presence of moisture to form carbon dioxide (CO2) and hydrogen fluoride (HF).[8]
-
HF Elimination: A common pathway in the decomposition of perfluorocarboxylic acids, which could be formed as intermediates.[8]
The acyl chloride group is also susceptible to thermal decomposition, likely contributing to the formation of phosgene (B1210022) (COCl2) in the initial stages, which would then further decompose or react.
Caption: Hypothetical degradation pathway of this compound.
Recommended Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[5][9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]
Objective: To determine the onset temperature of decomposition and to quantify mass loss at different temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Pans: Use of inert and corrosion-resistant sample pans (e.g., platinum, alumina, or gold-plated) is crucial due to the corrosive nature of the analyte and its degradation products.
-
Sample Preparation: A small, representative sample (typically 5-10 mg) is loaded into the sample pan.
-
Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to study inherent stability, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to assess oxidative stability.[9]
-
Temperature Program: A dynamic heating ramp from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).[11]
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature at which mass loss begins (onset of decomposition). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Caption: Generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12]
Objective: To detect exothermic or endothermic events associated with decomposition and to quantify the enthalpy of these transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Crucibles: Due to the volatility and reactivity of the compound, high-pressure, hermetically sealed crucibles (e.g., gold-plated stainless steel) are recommended to prevent evaporation and contain any corrosive off-gases.[13]
-
Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in the crucible.
-
Reference: An empty, hermetically sealed crucible is used as a reference.
-
Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained in the DSC cell.
-
Temperature Program: A linear heating ramp, similar to that used in TGA (e.g., 10 °C/min), is applied.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for exothermic peaks, which would indicate a decomposition event. The onset temperature of the exotherm provides information on the initiation of decomposition, and the integrated area of the peak corresponds to the enthalpy of decomposition.[5]
Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Recommendations
The thermal stability of this compound is a critical parameter for its safe handling and application, yet specific data remains elusive in the public domain. The known hazardous decomposition products necessitate stringent safety protocols when this compound is subjected to elevated temperatures. The proposed hypothetical degradation pathway, based on the behavior of similar perfluorinated molecules, provides a framework for understanding its potential thermal decomposition.
It is strongly recommended that researchers and drug development professionals utilizing this compound in processes involving heat conduct their own thermal analysis using the generalized TGA and DSC protocols outlined in this guide. Such empirical data is invaluable for ensuring process safety and for the development of robust and reliable synthetic methodologies. Particular attention should be paid to the use of appropriate corrosion-resistant materials for analytical instrumentation and the safe handling and disposal of any generated off-gases.
References
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. Pyrolysis Processing of PFAS-Impacted Biosolids, a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Differential Scanning Calorimetry Testing | ioKinetic [iokinetic.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
In-Depth Technical Guide to the Safe Handling and Use of Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental considerations for Perfluorooctanoyl chloride (PFOC). The information is intended to enable researchers to work safely with this highly reactive compound in a laboratory setting.
Chemical and Physical Properties
This compound (CAS No. 335-64-8) is a perfluorinated organic compound with the molecular formula C₈ClF₁₅O.[1] It is a colorless liquid at room temperature, known for its high reactivity, particularly with nucleophiles, which makes it a valuable reagent in the synthesis of fluorinated surfactants, polymers, and pharmaceutical intermediates.[2] Due to the strong carbon-fluorine bonds, it exhibits high thermal and chemical stability, except for its reactive acyl chloride group.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 432.51 g/mol | [3] |
| Boiling Point | 130-132 °C | [4] |
| Density | 1.744 g/mL at 25 °C | [4] |
| Appearance | Colorless liquid | [1] |
| Solubility | Reacts with water | [4] |
| Refractive Index | 1.3025 (@ 25 °C) |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous chemical, primarily due to its corrosive nature. It can cause severe skin burns and serious eye damage.[3][4] It is also harmful if swallowed and may cause respiratory irritation.[4] Furthermore, it is a lachrymator, meaning it can cause tearing.
There is a significant lack of quantitative toxicological data, such as LD50 and LC50 values, for this compound itself, with most safety data sheets reporting "no data available". However, data for the closely related compound, Perfluorooctanoic acid (PFOA), can provide an indication of its potential toxicity. For PFOA, oral LD50 values in rats have been reported as 680 mg/kg for males and 430 mg/kg for females.[5] The acute inhalation LC50 for PFOA in male rats (4-hour exposure) was found to be 0.98 mg/L.[5] Given that acyl chlorides are generally more reactive and corrosive than their corresponding carboxylic acids, it should be assumed that this compound has a higher acute toxicity than PFOA.
Table 2: Hazard Classifications for this compound
| Hazard | GHS Classification |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent personal protective measures are mandatory. The following PPE should be worn at all times when handling the compound:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and vapors.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use.
-
Body Protection: A lab coat, worn fully buttoned, is required. For larger quantities or in case of a higher risk of splashing, a chemical-resistant apron and boots should be used.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. In situations where ventilation is inadequate or for emergency response, a self-contained breathing apparatus (SCBA) is necessary.
Caption: Workflow for donning and doffing PPE for handling this compound.
Safe Handling and Storage
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Avoid inhalation of fumes, mist, spray, or vapors. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The container must be kept tightly closed. This compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon). It is incompatible with water, alcohols, oxidizing agents, and strong bases.
Spill, Disposal, and First Aid Procedures
Spill Response
-
Small Spills: For small spills, absorb the material with a dry, inert absorbent such as vermiculite, dry sand, or earth. Place the absorbed material into a suitable, labeled container for disposal. Do not use combustible materials, such as sawdust.
-
Large Spills: Evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Dike the spill to prevent it from spreading. Absorb the material as described for small spills. Ventilate the area after the cleanup is complete.
Disposal
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Emergency response workflow for spills and exposures involving this compound.
Experimental Protocols
This compound is a highly reactive acylating agent. Below are general protocols for its use in common laboratory transformations. These should be adapted and optimized for specific substrates and reaction scales. All reactions must be carried out under an inert atmosphere in a chemical fume hood.
General Protocol for Esterification
This protocol describes the reaction of this compound with an alcohol to form a perfluorooctyl ester.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), diethyl ether, or tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1-1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of this compound: Slowly add this compound (1.0-1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic, so a slow addition rate is crucial to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or cold water to quench any unreacted this compound.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl (to remove the amine base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
General Protocol for Amidation
This protocol outlines the synthesis of a perfluorooctanamide (B1329318) from the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Base: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of water.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Caption: General experimental workflow for reactions with this compound.
Spectroscopic Data
For product characterization, the following spectroscopic information for this compound may be useful.
-
¹³C NMR: The presence of multiple fluorine atoms will lead to complex splitting patterns in the ¹³C NMR spectrum due to C-F coupling.
-
¹⁹F NMR: This is a powerful technique for characterizing perfluorinated compounds. The spectrum of this compound will show distinct signals for the different CF₂ and CF₃ groups.
-
IR Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the acyl chloride, typically in the range of 1780-1815 cm⁻¹.
Conclusion
This compound is a valuable but hazardous reagent that requires careful handling and the consistent use of appropriate personal protective equipment. By following the safety precautions and experimental guidelines outlined in this technical guide, researchers can minimize risks and safely utilize this compound in their work. Always consult the most up-to-date Safety Data Sheet (SDS) before use and be prepared for potential emergencies.
References
Environmental Concerns of Perfluorinated Acyl Chlorides: A Technical Guide for Researchers
Executive Summary
Perfluorinated acyl chlorides (PFACs) represent a class of highly reactive fluorinated compounds. While direct environmental and toxicological data on PFACs is scarce due to their inherent instability, their environmental impact is intrinsically linked to their rapid transformation into highly persistent and mobile perfluorinated carboxylic acids (PFCAs). This guide provides an in-depth analysis of the environmental concerns associated with PFACs, focusing on their reactivity, the environmental fate and toxicity of their degradation products, and the inferred toxicological profile of the parent compounds. The information presented is intended for researchers, scientists, and drug development professionals to inform risk assessment and guide future research. A significant data gap exists regarding the specific reaction kinetics and direct toxicity of PFACs, necessitating a focus on their more stable and environmentally relevant breakdown products.
Introduction to Perfluorinated Acyl Chlorides
Perfluorinated acyl chlorides (PFACs) are carboxylic acid chlorides in which the alkyl chain is fully fluorinated. Their general structure is CnF2n+1COCl. The strong electron-withdrawing nature of the perfluoroalkyl chain makes the carbonyl carbon highly electrophilic, rendering these compounds highly reactive. This reactivity is the cornerstone of their industrial utility, primarily as intermediates in the synthesis of various per- and polyfluoroalkyl substances (PFAS), including certain fluoropolymers, surfactants, and pharmaceutical compounds. However, this high reactivity also dictates their immediate fate upon release into the environment.
Environmental Fate and Transformation: The Primacy of Hydrolysis
The primary and most significant environmental transformation pathway for perfluorinated acyl chlorides is rapid hydrolysis.[1] Upon contact with water, PFACs readily react to form the corresponding perfluorinated carboxylic acid (PFCA) and hydrochloric acid.[1] This reaction is typically fast, especially under neutral or basic conditions.
Due to this rapid hydrolysis, the direct environmental persistence of PFACs is expected to be very short. The primary environmental concern, therefore, shifts to the properties of the resulting PFCAs.
Environmental Distribution and Persistence of Perfluorinated Carboxylic Acids (PFCAs)
The PFCA degradation products of PFACs, particularly the short-chain variants (those with fewer than eight carbon atoms), exhibit high environmental mobility and persistence.
-
Persistence: The carbon-fluorine bond is exceptionally strong, making PFCAs highly resistant to biological and chemical degradation.[2] They are considered "forever chemicals."
-
Mobility: Short-chain PFCAs are highly soluble in water and have a low tendency to sorb to soil and sediment.[3] This leads to their rapid transport in aquatic systems and potential contamination of groundwater and drinking water resources.[3]
-
Atmospheric Transport: While PFCAs themselves are not highly volatile, their precursors can be.[4] More relevant to PFACs, if released into the atmosphere, they would likely hydrolyze with atmospheric moisture.
Ecotoxicology of Perfluorinated Carboxylic Acid Transformation Products
The ecotoxicity of PFCAs is a significant concern. Generally, toxicity increases with the length of the perfluorocarbon chain.[5][6] However, even short-chain PFCAs, which are replacements for long-chain compounds, are not without ecological effects.
Table 1: Aquatic Toxicity of Selected Short-Chain Per- and Polyfluoroalkyl Substances
| Compound | Test Organism | Endpoint | Duration | Concentration (mg/L) | Reference |
| 6:2 Fluorotelomer acrylate (B77674) (FTAC) | Oryzias latipes (Japanese medaka) | LC50 | 96 h | >0.306 | [7] |
| 4:2 Fluorotelomer olefin | Danio rerio (Zebrafish) | NOEC (mortality) | 96 h | ≥ 1.86 | [7] |
| 6:2 Fluorotelomer unsaturated carboxylic acid (FTUCA) | Daphnia magna (Water flea) | LC50 | 48 h | 29.6 | [7] |
| Perfluorohexanoic acid (PFHxA) | Eukaryotic cell lines | EC50 | - | In the millimole range | [5][6] |
| Perfluorobutanoic acid (PFBA) | Not specified | - | - | Generally low toxicity | [7] |
Mammalian Toxicity of Perfluorinated Carboxylic Acid Transformation Products
In mammals, short-chain PFCAs are generally less bioaccumulative than their long-chain counterparts.[8] However, they are still associated with adverse health effects.
-
Target Organs: The liver and kidneys are primary target organs for PFCA toxicity.[7]
-
Systemic Effects: Studies have linked exposure to certain PFCAs with developmental, reproductive, and systemic toxicity.[6][8]
-
Mechanism of Action: A key mechanism of PFCA toxicity involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[2] This can disrupt lipid and carbohydrate metabolism and has been linked to liver enlargement.
Inferred Toxicological Profile of Perfluorinated Acyl Chlorides
While specific toxicological data for PFACs is lacking, a profile can be inferred based on their chemical properties and their degradation products:
-
Acute Local Effects: Due to their high reactivity and the release of hydrochloric acid upon hydrolysis, direct contact with PFACs is likely to cause severe corrosive damage to skin, eyes, and the respiratory tract. Inhalation could lead to acute pulmonary edema. The health hazard information for fluoroacetyl chloride, a related compound, indicates high toxicity by inhalation and corrosive effects.[9]
-
Systemic Effects Post-Hydrolysis: Once absorbed and hydrolyzed, the resulting PFCAs would exert their own toxic effects as described above. Therefore, the overall toxicological profile is biphasic: an initial acute, corrosive phase dominated by the acyl chloride moiety, followed by the sub-chronic and chronic systemic effects of the persistent PFCA.
Experimental Protocols for Assessment
Standardized testing of PFACs in aqueous media is challenging due to their rapid hydrolysis. The following outlines a conceptual workflow for assessing the aquatic toxicity of a reactive compound like a PFAC, which aims to distinguish between the effects of the parent compound and its hydrolysate.
Protocol for Determining Hydrolysis Rate
This protocol is based on general methods for studying the kinetics of acyl chloride hydrolysis.[10]
-
Objective: To determine the pseudo-first-order rate constant and half-life of a PFAC in aqueous solution.
-
Materials: PFAC, buffered aqueous solutions (pH 4, 7, 9), organic solvent (e.g., acetonitrile), analytical instrumentation (e.g., HPLC-MS/MS).
-
Procedure:
-
Prepare a stock solution of the PFAC in a dry organic solvent.
-
In a temperature-controlled reaction vessel, add a known volume of the buffered aqueous solution.
-
Initiate the reaction by injecting a small aliquot of the PFAC stock solution.
-
At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction (e.g., by adding a large volume of cold organic solvent).
-
Analyze the quenched samples by HPLC-MS/MS to determine the concentration of the remaining PFAC and the formed PFCA.
-
Plot the natural logarithm of the PFAC concentration versus time to determine the rate constant.
-
Protocol for Acute Aquatic Toxicity Testing
This protocol is adapted from standard OECD guidelines for testing of chemicals.[11]
-
Objective: To determine the acute toxicity (e.g., 96-hour LC50) of a PFAC to an aquatic organism (e.g., Daphnia magna or zebrafish embryos).
-
Special Considerations for a Reactive Substance:
-
Due to rapid hydrolysis, a static renewal or flow-through system may be necessary to maintain exposure to the parent compound.
-
Analytical verification of the concentrations of both the PFAC and its PFCA degradant at the beginning and end of exposure periods is critical.
-
-
Procedure:
-
Conduct range-finding tests to determine appropriate test concentrations.
-
Expose groups of organisms to a series of concentrations of the PFAC under controlled conditions (temperature, light, pH).
-
Include a negative control (clean water) and a positive control for the degradation product (the corresponding PFCA).
-
Observe and record mortality and sublethal effects at regular intervals (e.g., 24, 48, 72, 96 hours).
-
Calculate the LC50 (the concentration lethal to 50% of the test organisms) using appropriate statistical methods.
-
Conclusion and Recommendations for Future Research
The environmental concerns of perfluorinated acyl chlorides are primarily associated with their rapid hydrolysis to form highly persistent, mobile, and toxic perfluorinated carboxylic acids. The parent PFACs are of concern for their potential acute corrosive and toxic effects upon direct contact. A significant data gap exists for PFAC-specific environmental chemistry and toxicology.
Recommendations for future research include:
-
Hydrolysis Kinetics: Detailed studies on the hydrolysis rates of a range of PFACs under various environmental conditions (pH, temperature, water matrix) are needed to accurately model their immediate environmental fate.
-
Direct Toxicity Studies: While challenging, advanced testing methodologies could be developed to assess the direct toxicity of PFACs, potentially using non-aqueous systems or very short-term exposures.
-
Inhalation Toxicology: Given their reactivity and potential for industrial use, studies on the inhalation toxicity of PFACs are warranted.
-
Identification of Transformation Products: While hydrolysis to PFCAs is the expected primary pathway, research should confirm if other transformation products are formed under specific environmental conditions.
By addressing these research gaps, a more complete and direct understanding of the environmental risks posed by perfluorinated acyl chlorides can be achieved.
References
- 1. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. Perfluorinated alkyl substances: emerging insights into health risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facss.mit.edu [facss.mit.edu]
- 5. Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. www2.mst.dk [www2.mst.dk]
- 8. Toxicokinetics of perfluorohexanoic acid (PFHxA), perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA) in male and female Hsd:Sprague dawley SD rats following intravenous or gavage administration [pubmed.ncbi.nlm.nih.gov]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. benchchem.com [benchchem.com]
- 11. Acute and chronic aquatic toxicity of ammonium perfluorooctanoate (APFO) to freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility of Perfluorooctanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorooctanoyl chloride (PFOC), a significant building block in the synthesis of various fluorinated compounds, presents unique challenges and opportunities due to its distinct chemical properties. A thorough understanding of its solubility is critical for its effective handling, reaction optimization, and application in diverse fields, including pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in organic solvents. While quantitative data is sparse in publicly available literature, this document offers qualitative solubility predictions based on chemical principles and outlines detailed experimental protocols for its determination.
Introduction
This compound (C8ClF15O) is a highly reactive organofluorine compound characterized by a C8 perfluorinated chain and an acyl chloride functional group.[1][2][3] This structure imparts high chemical and thermal stability to the perfluorinated tail, while the acyl chloride head provides a site for nucleophilic attack, making it a versatile reagent in organic synthesis.[2] However, the very properties that make it valuable also contribute to its challenging solubility profile. This guide aims to consolidate the available information and provide a practical framework for researchers working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8ClF15O | [1][4] |
| Molecular Weight | 432.51 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 129-130 °C/744 mmHg (lit.) | [5] |
| Density | 1.744 g/mL at 25 °C (lit.) | [5][6] |
Solubility of this compound
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative data on the solubility of this compound in common organic solvents. Multiple safety data sheets and chemical supplier websites explicitly state "No data available" or "No information available" for solubility.[4][6][7][8]
Qualitative Solubility Profile and Theoretical Considerations
Despite the absence of precise figures, a qualitative understanding of PFOC's solubility can be derived from its molecular structure and the general principles of solubility for acyl halides and perfluorinated compounds.
-
Reaction with Protic Solvents: As an acyl halide, this compound is expected to react, often vigorously, with protic solvents such as water and alcohols.[9][10][11][12] This reaction results in the formation of the corresponding carboxylic acid (perfluorooctanoic acid) and hydrogen chloride. Therefore, these solvents are unsuitable for dissolving PFOC for most applications.
-
Solubility in Aprotic Solvents:
-
Fluorinated Solvents: Perfluorinated compounds often exhibit high solubility in fluorinated solvents due to favorable "fluorous-fluorous" interactions. It is anticipated that PFOC would be readily soluble in solvents like perfluorohexane (B1679568) or perfluorodecalin.
-
Common Aprotic Organic Solvents: Solubility in common aprotic organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and hydrocarbons (e.g., hexane, toluene) is likely to be variable. While the acyl chloride group may impart some polarity, the long, non-polar, and lipophobic perfluorinated chain dominates the molecule's character, potentially limiting its solubility in these solvents.
-
Experimental Protocol for Solubility Determination
Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to determine its solubility in a given organic solvent. The following method is a general guideline that can be adapted for specific laboratory conditions.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Inert gas (e.g., nitrogen or argon)
-
Dry glassware (e.g., vials, graduated cylinders, pipettes)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Filtration apparatus (e.g., syringe filters with compatible membranes)
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: A flowchart outlining the key steps for the experimental determination of this compound solubility.
Detailed Procedure
-
Preparation:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Use a high-purity, anhydrous grade of the selected organic solvent.
-
-
Saturation:
-
In a controlled temperature environment, add a measured volume of the organic solvent to a vial containing a magnetic stir bar.
-
Under an inert atmosphere, incrementally add pre-weighed amounts of this compound to the solvent while stirring.
-
Continue adding the solute until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.
-
Seal the vial and allow the mixture to stir for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, cease stirring and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe and pass it through a chemically compatible syringe filter to remove any suspended particles.
-
Accurately weigh the filtered aliquot.
-
Evaporate the solvent from the aliquot under reduced pressure.
-
Weigh the remaining residue (this compound).
-
-
Calculation:
-
Calculate the solubility using the mass of the residue and the volume of the aliquot.
-
Safety Precautions
This compound is a corrosive substance that causes severe skin burns and eye damage.[4][7] It is also moisture-sensitive.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
Conclusion
References
- 1. This compound | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 335-64-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 335-64-8 CAS MSDS (Pentadecafluorooctanoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. indofinechemical.com [indofinechemical.com]
- 9. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid halide | Organic Synthesis, Reactions & Properties | Britannica [britannica.com]
Spectroscopic Profile of Perfluorooctanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for perfluorooctanoyl chloride (PFOC), a crucial building block in the synthesis of fluorinated compounds. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into its structural characterization.
Summary of Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of publicly accessible, detailed experimental data, some values are based on database information and typical ranges for related compounds.
Table 1: Mass Spectrometry Data (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment Assignment |
| 63 | High | [COCl]+ |
| 69 | High | [CF3]+ |
| 119 | High | [C2F5]+ |
| Other notable fragments | - | [CnF2n+1]+, [CnF2n-1CO]+ |
Note: The molecular ion peak for this compound is often of very low abundance or absent in electron ionization mass spectrometry.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1780 - 1815 | C=O Stretch (Acyl Chloride) |
| ~1150 - 1350 | C-F Stretch |
Table 3: ¹⁹F and ¹³C NMR Spectroscopy Data (Predicted)
¹⁹F NMR
| Assignment | Predicted Chemical Shift (δ, ppm) |
| CF₃ | ~ -81 |
| CF₂ (internal) | ~ -120 to -126 |
| CF₂ (adjacent to C=O) | ~ -118 |
¹³C NMR
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| C=O | ~160 | Singlet |
| CF₂ (adjacent to C=O) | ~115 | Triplet |
| CF₂ (internal) | ~108-118 | Triplet |
| CF₃ | ~118 | Quartet |
Note: Predicted values are based on typical chemical shift ranges for perfluorinated compounds. Actual experimental values may vary based on solvent and other experimental conditions. The multiplicities for the ¹³C NMR are due to C-F coupling.
Experimental Protocols
Mass Spectrometry (Electron Ionization)
A sample of this compound would be introduced into the mass spectrometer, typically via a gas chromatography (GC) inlet for volatile compounds. Within the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
Infrared (IR) Spectroscopy
Infrared spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The IR beam passes through the crystal and reflects off the internal surface in contact with the sample. At this interface, the IR radiation is absorbed by the sample at specific frequencies corresponding to its vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For ¹⁹F and ¹³C NMR analysis, a sample of this compound would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube. The tube is then inserted into the high-field magnet of an NMR spectrometer. The nuclei are irradiated with radiofrequency pulses, and the resulting signals (free induction decay) are detected and transformed into the NMR spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing C-H couplings; however, C-F couplings will remain, leading to splitting of the carbon signals.
Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Signaling Pathway of Spectroscopic Data Interpretation
The following diagram illustrates the logical relationship between the different spectroscopic data types and their contribution to the final structural elucidation of this compound.
Caption: Data Interpretation Pathway.
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Surfactants Using Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of fluorinated surfactants utilizing perfluorooctanoyl chloride as a key reagent. The unique properties of fluorinated surfactants, such as high surface activity, stability, and both hydrophobic and lipophobic characteristics, make them valuable in various applications, including the development of advanced drug delivery systems.[1][2]
Introduction to this compound in Surfactant Synthesis
This compound (PFOC), with the chemical formula C8ClF15O, is a highly reactive acyl chloride that serves as a versatile building block for incorporating a perfluorinated tail into a molecule.[2][3] Its reactivity with nucleophiles, such as amines and alcohols, allows for the straightforward synthesis of a wide range of non-ionic and ionic fluorinated surfactants through amidation and esterification reactions.[3][4] These surfactants are of significant interest in the pharmaceutical and biomedical fields due to their ability to self-assemble into stable micelles and emulsions, which can be used to encapsulate and deliver therapeutic agents.[5][6][7] The resulting fluoropolymers and surfactants exhibit exceptional resistance to heat and chemicals.[3]
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive substance that requires careful handling in a controlled laboratory environment.[8][9]
Hazard Summary:
-
May cause respiratory irritation.[8]
-
Harmful if swallowed.[8]
-
Reacts with water and other nucleophiles.[8]
Recommended Handling Procedures:
-
Engineering Controls : Always use this compound in a well-ventilated chemical fume hood.[9] Emergency eye wash stations and safety showers should be readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles and a face shield.[10]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[11] Contaminated clothing should be removed and washed before reuse.[9]
-
Respiratory Protection : If working outside of a fume hood or if exposure limits are exceeded, use a full-face respirator.[10]
-
-
Storage : Store in a dry, cool, and well-ventilated area in a tightly closed container, preferably under an inert atmosphere.[8][9] It is sensitive to moisture.[8]
-
Spill and Disposal : In case of a spill, use an inert absorbent material for cleanup and dispose of it as hazardous chemical waste in accordance with local, regional, and national regulations.[9][12] Do not empty into drains.[9]
General Synthetic Schemes
The primary methods for synthesizing fluorinated surfactants from this compound involve its reaction with nucleophilic compounds containing hydroxyl or amino groups.
A. Amidation Reaction (Synthesis of N-Substituted Perfluorooctanamides) This reaction involves the coupling of this compound with a primary or secondary amine to form a stable amide bond. A base is typically added to neutralize the hydrochloric acid byproduct.
B. Esterification Reaction (Synthesis of Perfluorooctanoate Esters) This reaction involves the coupling of this compound with an alcohol to form an ester linkage. Similar to the amidation reaction, a base is often used to scavenge the generated HCl.
Detailed Experimental Protocols
The following are generalized protocols for the synthesis of two classes of fluorinated surfactants. Researchers should optimize these protocols based on the specific properties of their chosen starting materials.
Protocol 1: Synthesis of an N-Alkyl-Perfluorooctanamide Surfactant
This protocol describes the synthesis of a fluorinated amide surfactant from a generic primary amine.
Materials and Equipment:
-
This compound (PFOC)
-
Primary amine (e.g., ethanolamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (B128534) (1.1 eq) in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the stirred amine solution via a dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding a small amount of water.
-
Proceed with the purification protocol.
Protocol 2: Synthesis of a Perfluorooctanoate Ester Surfactant
This protocol details the synthesis of a fluorinated ester surfactant from a generic alcohol.
Materials and Equipment:
-
This compound (PFOC)
-
Alcohol (e.g., a polyethylene (B3416737) glycol monoether)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Tertiary amine base (e.g., pyridine (B92270) or triethylamine)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.05 eq) dropwise to the alcohol solution while stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting alcohol.
-
Once the reaction is complete, proceed with purification.
Purification and Characterization
Purification:
-
Work-up : The crude reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO3 solution) to remove any unreacted this compound, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Chromatography : For higher purity, the crude product can be purified using silica (B1680970) gel flash chromatography.[13] The choice of eluent will depend on the polarity of the synthesized surfactant.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹⁹F NMR : This is a powerful technique for confirming the presence of the perfluoroalkyl chain.[14][15] The spectra typically show characteristic signals for the -CF3 and various -CF2- groups.[14][15]
-
¹H NMR : Used to confirm the structure of the hydrophilic portion of the surfactant and the successful formation of the amide or ester linkage.
-
-
Mass Spectrometry (MS) : Provides the molecular weight of the synthesized surfactant, confirming its identity. Techniques like Electrospray Ionization (ESI) are commonly used.
Data Presentation
The following tables summarize typical experimental parameters and expected characterization data for the synthesis of a fluorinated surfactant.
Table 1: Typical Reaction Parameters
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.05 equivalents | Slight excess to ensure complete reaction of the nucleophile. |
| Amine/Alcohol | 1.00 equivalents | The limiting reagent. |
| Base (e.g., Triethylamine) | 1.10 equivalents | To neutralize the HCl byproduct. |
| Conditions | ||
| Solvent | Anhydrous Dichloromethane | Should be non-reactive with the acyl chloride. |
| Temperature | 0 °C to Room Temperature | Initial cooling to control the exothermic reaction. |
| Reaction Time | 2 - 6 hours | Varies with the reactivity of the nucleophile. |
| Outcome | ||
| Yield | 70 - 95% | Dependent on the specific substrates and purification method. |
Table 2: Representative Characterization Data
| Technique | Analyte | Expected Result |
| ¹⁹F NMR | Perfluorooctyl chain | Multiple signals between -80 ppm (for -CF₃) and -130 ppm (for -CF₂- groups). |
| ¹H NMR | Amide N-H | A broad signal typically between 6-8 ppm. |
| Ester α-CH₂ | A signal shifted downfield (around 4-4.5 ppm) compared to the starting alcohol. | |
| MS (ESI) | Synthesized Surfactant | A peak corresponding to [M+H]⁺ or [M+Na]⁺ that matches the calculated molecular weight. |
Applications in Drug Development
Fluorinated surfactants are particularly useful as drug delivery vehicles.[1][5] Their amphiphilic nature allows them to self-assemble in aqueous solutions to form micelles above a certain concentration, known as the critical micelle concentration (CMC).[5][6] The fluorinated core of these micelles provides a unique environment for encapsulating hydrophobic or fluorinated drugs, potentially enhancing their solubility and stability.[5][7]
Key Advantages in Drug Delivery:
-
Enhanced Drug Solubility : Can significantly increase the aqueous solubility of poorly soluble drugs.[6]
-
Improved Stability : The inert nature of the fluorocarbon core can protect encapsulated drugs from degradation.[1]
-
Controlled Release : The formulation of the surfactant can be tuned to control the release kinetics of the drug.[1]
-
Targeted Delivery : The surface of the micelles can be functionalized with targeting ligands to direct the drug to specific cells or tissues.
Visualizations
Caption: A typical workflow for the synthesis and purification of fluorinated surfactants.
Caption: Relationship between synthesis, purification, characterization, and application.
Caption: Schematic of a drug-loaded micelle formed from fluorinated surfactants.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 335-64-8: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. indofinechemical.com [indofinechemical.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Polymers with Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of polymers with perfluorooctanoyl chloride is a robust method for imparting hydrophobicity, oleophobicity, and chemical resistance to a material's surface without altering its bulk properties. This technique is pivotal in a variety of applications, including the development of self-cleaning surfaces, anti-fouling coatings for biomedical devices, and performance-enhancing modifications for membranes and textiles. The covalent attachment of the perfluoroalkyl chain of this compound significantly lowers the surface energy of the polymer. This protocol provides a detailed methodology for the surface modification of polymers possessing hydroxyl functional groups, along with characterization techniques to validate the modification.
Principle of Reaction
The surface modification process is based on the acylation of nucleophilic functional groups present on the polymer surface, such as hydroxyl (-OH) or amine (-NH2) groups, with this compound. The reaction results in the formation of a stable ester or amide linkage, covalently bonding the highly fluorinated alkyl chain to the polymer surface. The presence of these low-energy perfluoroalkyl groups leads to a dramatic increase in the hydrophobicity of the material.
Materials and Equipment
Reagents:
-
Polymer substrate with surface hydroxyl groups (e.g., Poly(vinyl alcohol), Poly(2-hydroxyethyl methacrylate), or plasma-treated polymers)
-
This compound (C8F15OCl)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)
-
Acid scavenger (e.g., Pyridine (B92270) or Triethylamine)
-
Acetone (for cleaning)
-
Ethanol (for cleaning)
-
Deionized water (for cleaning)
-
Nitrogen gas (for providing an inert atmosphere)
Equipment:
-
Glass reaction vessel with a stirrer
-
Schlenk line or glove box for maintaining an inert atmosphere
-
Syringes and needles
-
Ultrasonic bath
-
Oven for drying
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
Experimental Protocol
A detailed protocol for the surface modification of a polymer substrate is provided below. This protocol is a general guideline and may require optimization based on the specific polymer and desired degree of modification.
1. Substrate Preparation: a. Clean the polymer substrate by sonicating in acetone, followed by ethanol, and finally deionized water for 15 minutes each to remove any surface contaminants. b. Dry the substrate in an oven at a temperature appropriate for the polymer (e.g., 60-80 °C) for at least 2 hours or until completely dry. c. For polymers lacking inherent surface hydroxyl groups, a plasma treatment (e.g., with oxygen or air) can be employed to introduce these functionalities.
2. Surface Modification Reaction: a. Place the dried polymer substrate into a clean, dry glass reaction vessel. b. Purge the reaction vessel with dry nitrogen gas to create an inert atmosphere. c. To the vessel, add a sufficient volume of anhydrous solvent to fully immerse the substrate. d. Add an acid scavenger, such as pyridine or triethylamine, to the solvent. A typical concentration is a 1.2 molar equivalent to the this compound. e. In a separate, dry flask under a nitrogen atmosphere, prepare a solution of this compound in the anhydrous solvent. The concentration will influence the degree of surface modification; a starting point is a 10-fold molar excess relative to the estimated number of reactive surface groups. f. Slowly add the this compound solution to the reaction vessel containing the polymer substrate using a syringe. g. Allow the reaction to proceed at room temperature with gentle stirring for 12-24 hours. The reaction time can be adjusted to control the extent of surface modification.
3. Post-Reaction Work-up: a. After the reaction is complete, remove the substrate from the reaction vessel. b. Wash the modified substrate thoroughly with the reaction solvent to remove any unreacted this compound and the acid scavenger. c. Further clean the substrate by sonicating in fresh solvent for 15 minutes. d. Dry the modified substrate under a stream of nitrogen and then in an oven at a suitable temperature.
Characterization of Modified Surfaces
1. Contact Angle Measurement: a. Place a droplet of deionized water (typically 5-10 µL) onto the surface of both the unmodified and modified polymer substrates. b. Measure the static contact angle using a goniometer. c. A significant increase in the water contact angle for the modified surface indicates successful hydrophobic modification.
2. X-ray Photoelectron Spectroscopy (XPS): a. Analyze the surface elemental composition of both the unmodified and modified substrates using XPS. b. The appearance of a strong fluorine (F1s) signal and a carbon (C1s) spectrum showing C-F bonds on the modified surface confirms the covalent attachment of the perfluoroalkyl chains.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the surface modification of various polymers with fluorinated compounds, demonstrating the expected increase in hydrophobicity.
| Polymer Substrate | Initial Water Contact Angle (°) | Modified Water Contact Angle (°) | Reference |
| Poly(methyl methacrylate) (PMMA) | 67 | 111 | [1] |
| Filter Paper | 0 | 128.51 | [1] |
| Hybond™ Membrane | 0 | 120.02 | [1] |
| Polyamide (PA) Membrane | ~65 | >90 | [2] |
Visual Representations
Caption: Workflow for the surface modification of polymers.
Caption: Chemical reaction at the polymer surface.
References
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, characterized by water contact angles greater than 150° and low sliding angles, are of significant interest across various fields, including biomedical devices, self-cleaning coatings, and microfluidics. The creation of such surfaces fundamentally requires the combination of two key features: hierarchical surface roughness and low surface free energy. Perfluorooctanoyl chloride (PFOC) is a highly effective reagent for imparting low surface energy due to its perfluorinated alkyl chain (C7F15). This document provides detailed protocols and application notes for the creation of superhydrophobic surfaces using this compound.
The fundamental principle involves a two-step process. First, a substrate is physically or chemically treated to create a micro- or nanoscale roughness. Second, this roughened surface is chemically modified with this compound. The acyl chloride group of PFOC readily reacts with surface hydroxyl (-OH) or amine (-NH2) groups to form a stable covalent bond, effectively tethering the highly hydrophobic perfluoroalkyl chains to the surface.
Data Presentation
The following table summarizes the expected quantitative data for surfaces treated to achieve superhydrophobicity. Note that specific values can vary depending on the substrate, the method of creating roughness, and the precise reaction conditions.
| Substrate Material | Roughening Method | Modifying Agent | Water Contact Angle (WCA) | Sliding Angle (SA) |
| Silicon Wafer | Chemical Etching | This compound | > 150° | < 10° |
| Glass Slide | Silica Nanoparticle Deposition | This compound | > 150° | < 10° |
| Cellulose (B213188) Paper | Natural Fiber Roughness | This compound | > 150° | < 10° |
| Aluminum | Anodization | This compound | > 150° | < 10° |
Experimental Protocols
Protocol 1: Creation of Superhydrophobic Silicon Surfaces
This protocol details the generation of a superhydrophobic silicon surface by first creating a rough, hydroxylated surface via chemical etching, followed by chemical modification with this compound.
1.1. Substrate Preparation and Roughening:
-
Cleaning: Begin by sonicating silicon wafers in acetone, followed by isopropanol, and finally deionized water for 15 minutes each to remove organic contaminants. Dry the wafers under a stream of nitrogen.
-
Hydroxylation and Etching: Immerse the cleaned silicon wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 60 minutes at 80°C.
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE).
-
-
Rinsing: After etching, carefully remove the wafers and rinse them extensively with deionized water.
-
Drying: Dry the etched wafers in an oven at 120°C for at least 1 hour to ensure a fully hydroxylated and dry surface.
1.2. Surface Modification with this compound:
-
Solution Preparation: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), prepare a 1% (v/v) solution of this compound in an anhydrous solvent such as toluene (B28343) or hexane (B92381). Add a stoichiometric equivalent of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to the solution to act as an HCl scavenger.
-
Immersion: Immerse the dried, etched silicon wafers in the prepared solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
Washing: After the reaction, remove the wafers and wash them sequentially with the anhydrous solvent used for the reaction, followed by ethanol (B145695), and finally deionized water to remove any unreacted reagents and byproducts.
-
Final Drying: Dry the modified wafers under a stream of nitrogen and then in an oven at 80°C for 30 minutes.
Protocol 2: Creation of Superhydrophobic Cellulose Paper
This protocol utilizes the inherent microscale roughness of cellulose paper and modifies its surface hydroxyl groups with this compound.
2.1. Substrate Preparation:
-
Drying: Place cellulose paper (e.g., filter paper) in a vacuum oven at 100°C for 2 hours to remove adsorbed water.
2.2. Surface Modification with this compound:
-
Vapor Phase Deposition (Recommended):
-
Place the dried cellulose paper in a desiccator.
-
In a small, open container within the desiccator, place a few drops of this compound and a few drops of pyridine (as an HCl scavenger).
-
Evacuate the desiccator to a moderate vacuum.
-
Heat the desiccator to 60-80°C for 2-3 hours to allow the vapors to react with the cellulose surface.
-
After the reaction, allow the desiccator to cool to room temperature before venting.
-
-
Solution Phase Deposition (Alternative):
-
Prepare a 1% (v/v) solution of this compound and 1% (v/v) pyridine in a non-polar, anhydrous solvent like hexane.
-
Immerse the dried cellulose paper in the solution for 1-2 hours at room temperature.
-
Remove the paper and allow it to air dry in a fume hood.
-
Heat the paper in an oven at 100°C for 30 minutes to complete the reaction and remove residual solvent.
-
2.3. Post-Treatment:
-
After either deposition method, rinse the modified paper with hexane and then ethanol to remove unreacted chemicals.
-
Dry the paper in an oven at 60°C for 30 minutes.
Mandatory Visualization
Caption: Experimental workflow for creating superhydrophobic surfaces.
Caption: Reaction of this compound with a hydroxylated surface.
Application Notes and Protocols: Perfluorooctanoyl Chloride as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluorooctanoyl chloride as a versatile intermediate in the synthesis of specialized molecules for pharmaceutical applications. The unique properties imparted by the perfluorooctyl chain, such as high lipophobicity, metabolic stability, and unique self-assembly characteristics, make it a valuable building block in the design of advanced drug delivery systems and imaging agents.
While direct incorporation of the perfluorooctanoyl group into active pharmaceutical ingredients (APIs) is not widely documented in publicly available literature, its application in the synthesis of critical components of drug delivery vehicles, such as fluorinated surfactants and phospholipids, is an area of significant interest. These perfluorinated excipients can enhance the therapeutic efficacy and delivery of APIs.
This document outlines the synthesis of a key perfluorooctanoyl-containing building block, N-perfluorooctanoylethanolamine, and its subsequent application in the preparation of fluorinated surfactants.
Key Applications in Pharmaceutical Development
This compound is primarily utilized to introduce the highly fluorinated C8F17- moiety into target molecules. This imparts unique physicochemical properties that can be leveraged in various pharmaceutical contexts:
-
Enhanced Stability of Drug Formulations: The incorporation of perfluoroalkyl chains can increase the stability of vesicles and liposomes used in drug delivery.
-
Improved Drug Delivery Systems: Fluorinated surfactants and lipids can self-assemble into highly stable micelles and liposomes, which can encapsulate and deliver therapeutic agents.
-
Development of Imaging Agents: The presence of multiple fluorine atoms can be exploited for 19F MRI applications, enabling the development of targeted imaging probes.
-
Gene Delivery: Cationic lipids and surfactants containing perfluoroalkyl chains have been investigated for their potential in non-viral gene delivery systems.[1][2][3][4][5]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-perfluorooctanoylethanolamine, a crucial intermediate for further derivatization into pharmaceutical excipients.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equivalent |
| Ethanolamine (B43304) | 2.2 equivalents |
| Triethylamine (B128534) | 2.5 equivalents |
| Solvent | Dichloromethane (B109758) (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Product | N-perfluorooctanoylethanolamine |
| Yield | 85% |
| Purification Method | Column Chromatography (Silica gel) |
| Eluent | Dichloromethane/Methanol (95:5 v/v) |
Experimental Protocols
This section provides a detailed methodology for the synthesis of N-perfluorooctanoylethanolamine, a key intermediate that can be further functionalized to create fluorinated surfactants and other drug delivery components.
Protocol 1: Synthesis of N-perfluorooctanoylethanolamine
Materials:
-
This compound (C8ClF15O, MW: 432.51 g/mol )
-
Ethanolamine (C2H7NO, MW: 61.08 g/mol )
-
Triethylamine (C6H15N, MW: 101.19 g/mol )
-
Anhydrous Dichloromethane (CH2Cl2)
-
Silica (B1680970) gel (for column chromatography)
-
Dichloromethane and Methanol (for elution)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with ethanolamine (2.2 equivalents) and anhydrous dichloromethane (100 mL).
-
Addition of Base: The solution is cooled to 0 °C in an ice bath, and triethylamine (2.5 equivalents) is added dropwise.
-
Addition of this compound: A solution of this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is washed successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol (95:5 v/v) eluent system to afford pure N-perfluorooctanoylethanolamine as a white solid.
Visualizations
Diagram 1: General Acylation Workflow
Caption: Workflow for the synthesis of N-perfluorooctanoyl derivatives.
Diagram 2: Logical Relationship in Drug Delivery Application
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid | MDPI [mdpi.com]
- 4. Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Esterification of Alcohols with Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of alcohols with perfluorooctanoyl chloride. This reaction is a key method for introducing the highly fluorinated perfluorooctyl moiety into molecules, which can significantly alter their physical, chemical, and biological properties. Such modifications are of great interest in drug development, materials science, and surfactant chemistry.
Introduction
The reaction of an alcohol with this compound is a nucleophilic acyl substitution that produces a perfluorooctanoate ester and hydrogen chloride (HCl) as a byproduct.[1][2] Due to the high reactivity of the acyl chloride, the reaction is typically rapid and exothermic.[2] To neutralize the corrosive HCl byproduct, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly employed.[3] The perfluorooctyl group imparts unique properties, including high hydrophobicity, lipophobicity, and thermal and chemical stability, to the target molecule.
Safety Precautions
This compound is a corrosive and moisture-sensitive substance that requires careful handling in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All glassware must be thoroughly dried before use to prevent the hydrolysis of the acyl chloride.
Experimental Protocols
Below is a general protocol for the esterification of a primary alcohol with this compound. This protocol may require optimization for specific substrates.
3.1. Materials
-
Primary alcohol (e.g., ethanol, octanol)
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
3.2. Reaction Setup
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents).
-
Dissolve the alcohol and pyridine in an appropriate volume of anhydrous dichloromethane to achieve a starting concentration of approximately 0.5 M with respect to the alcohol.
-
Cool the stirred solution to 0 °C using an ice bath.
3.3. Reaction Procedure
-
Slowly add this compound (1.1 equivalents) dropwise to the cooled alcohol-pyridine solution over 15-30 minutes using a dropping funnel. The reaction is exothermic, and maintaining a low temperature during the addition is crucial to control the reaction rate and minimize side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir at room temperature for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
3.4. Work-up and Purification
-
Upon completion of the reaction, dilute the mixture with dichloromethane.
-
Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess pyridine)
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes as the eluent, if necessary.[4][5]
Data Presentation
The following tables summarize typical reaction conditions and yields for the esterification of alcohols with acyl chlorides, including data from a closely related reaction involving octanoyl chloride.
Table 1: General Reaction Parameters for Acyl Chloride Esterification
| Parameter | Condition | Reference(s) |
| Stoichiometry | ||
| Alcohol | 1.0 eq | General |
| Acyl Chloride | 1.1 - 1.8 eq | [6] |
| Base (Pyridine) | 1.2 - 3.6 eq | [7] |
| Solvent | Dichloromethane, Diethyl Ether, THF | General |
| Temperature | 0 °C to Room Temperature or 100 °C | [6] |
| Reaction Time | 2 - 12 hours | General |
Table 2: Effect of Reaction Temperature and Time on the Esterification of Cellulose (B213188) with Octanoyl Chloride (a structural analog)
| Temperature (°C) | Reaction Time (h) | Molar Ratio (Acyl Chloride:OH) | Yield (%) | Degree of Substitution | Reference |
| 80 | 8 | 1.6 | ~85 | ~1.8 | [6] |
| 100 | 4 | 1.6 | ~80 | ~1.6 | [6] |
| 100 | 8 | 1.6 | ~90 | ~2.2 | [6] |
| 100 | 10 | 1.6 | ~90 | ~2.2 | [6] |
| 120 | 8 | 1.6 | ~88 | ~2.3 | [6] |
Note: The degree of substitution refers to the average number of hydroxyl groups esterified per anhydroglucose (B10753087) unit in cellulose.
Visualizations
Caption: Reaction mechanism for the esterification of an alcohol.
References
- 1. athabascau.ca [athabascau.ca]
- 2. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of unsaturated C18 fatty acids using perfluorinated‐micellar electrokinetic chromatography: I. Optimization and separation process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Cellulose esterification with octanoyl chloride and its application to films and aerogels :: BioResources [bioresources.cnr.ncsu.edu]
- 7. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amidation Reactions of Perfluorooctanoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanoyl chloride is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis. Its reaction with primary amines is a robust method for the formation of N-substituted perfluorooctanamides. These fluorinated amides are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties conferred by the perfluoroalkyl chain, including enhanced metabolic stability, lipophilicity, and unique conformational preferences. This document provides detailed application notes and protocols for the amidation of this compound with primary amines.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][3] Emergency eye wash and safety shower facilities should be readily accessible.[1] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[3] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][4]
Reaction Mechanism and Workflow
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[5][6] The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide product and hydrochloric acid. A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is added to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[5]
The general workflow for this reaction involves the dissolution of the primary amine and a base in an aprotic solvent, followed by the slow addition of this compound at a controlled temperature. The reaction is then stirred until completion, followed by an aqueous workup to remove the hydrochloride salt and any excess reagents, and finally, purification of the desired amide product.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative, non-exhaustive examples of reaction conditions and yields for the amidation of this compound with various primary amines. Actual yields may vary depending on the specific substrate and reaction conditions.
| Primary Amine | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Pyridine (1.2) | Dichloromethane (B109758) | 0 to rt | 4 | 85-95 |
| 4-Methylaniline | Triethylamine (1.5) | Tetrahydrofuran | 0 to rt | 3 | 80-90 |
| Benzylamine (B48309) | Triethylamine (1.5) | Dichloromethane | 0 to rt | 2 | 90-98 |
| n-Octylamine | Triethylamine (1.5) | Dichloromethane | 0 to rt | 2 | 88-96 |
| Cyclohexylamine | Pyridine (1.2) | Diethyl ether | 0 to rt | 4 | 82-92 |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Perfluorooctanamides
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add this compound (1.1 eq.) dropwise via a syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Detailed Protocol for the Synthesis of N-Benzylperfluorooctanamide
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add benzylamine (1.07 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 30 mL of anhydrous DCM.
-
Addition of this compound: Cool the flask to 0 °C in an ice-water bath. Slowly add this compound (4.75 g, 11 mmol) to the stirred solution over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with 20 mL of 1 M HCl, followed by 20 mL of saturated aqueous NaHCO₃, and finally with 20 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting solid is purified by recrystallization from ethanol to afford N-benzylperfluorooctanamide as a white crystalline solid.
Biological Relevance and Signaling Pathways
Per- and polyfluoroalkyl substances (PFAS), including perfluorooctanoic acid (PFOA), the hydrolysis product of this compound, have been shown to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα isoform. PPARs are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism and inflammation. The activation of PPARα by perfluorinated compounds can lead to both beneficial and adverse biological effects.
The activation of the PPARα/RXR heterodimer by perfluorooctanamides can lead to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in a reduction of plasma triglycerides. This mechanism is the basis for the therapeutic use of fibrate drugs in treating dyslipidemia. However, chronic activation of PPARα by persistent compounds like some PFAS has also been associated with adverse effects in animal models, including liver toxicity. Therefore, understanding the interaction of novel N-substituted perfluorooctanamides with PPARα is crucial for their development as potential therapeutic agents or for assessing their toxicological profile.
References
- 1. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Poly(2-hydroxyethyl methacrylate) with Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of poly(2-hydroxyethyl methacrylate) (PHEMA) with perfluorooctanoyl chloride. This derivatization process imparts hydrophobic and anti-biofouling properties to the inherently hydrophilic PHEMA, expanding its utility in various biomedical and drug delivery applications.
Introduction
Poly(2-hydroxyethyl methacrylate) is a biocompatible and hydrophilic polymer widely used in biomedical applications such as soft contact lenses, drug delivery systems, and tissue engineering scaffolds.[1][2][3] Its hydroxyl groups provide sites for further chemical modification. The derivatization of PHEMA with this compound results in a fluorinated surface layer, which significantly alters the surface properties of the material. This modification leads to a highly hydrophobic and oleophobic surface with a low surface energy, which can effectively resist protein adsorption and bacterial adhesion, key factors in biofouling.[4][5] This anti-biofouling characteristic is of particular interest for medical implants, drug delivery vehicles, and other devices that come into contact with biological fluids.
Applications
The unique surface properties of this compound-modified PHEMA open up a range of applications in the biomedical and pharmaceutical fields:
-
Anti-Biofouling Surfaces for Medical Devices: The modified PHEMA can be used as a coating for catheters, stents, and other implantable devices to reduce the risk of infection and rejection by preventing the adhesion of proteins and bacteria.[4][6][7]
-
Controlled Drug Delivery: The hydrophobic surface can be utilized to control the release of hydrophobic drugs.[8][9] The fluorinated layer can act as a barrier to modulate the diffusion of therapeutic agents from a PHEMA hydrogel matrix.
-
Enhanced Biocompatibility: By minimizing non-specific protein interactions, the fluorinated surface can improve the long-term biocompatibility of implanted materials.[9]
-
Microfluidic Devices: The non-wetting surface is advantageous in microfluidic chips to control fluid flow and prevent sample adhesion to the channel walls.
-
Cell Culture: The modified surface can be used to create patterned substrates for cell culture, where cell adhesion is desired only in specific regions.
Experimental Protocols
This section details the two-stage process for the preparation of this compound-derivatized PHEMA: the synthesis of a PHEMA hydrogel film followed by its surface modification.
Protocol 1: Synthesis of Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogel Film via Bulk Polymerization
This protocol describes the preparation of a PHEMA hydrogel film, which serves as the substrate for surface modification.
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA), monomer
-
Ethylene glycol dimethacrylate (EGDMA), crosslinker
-
Ammonium persulfate (APS), initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator
-
Deionized water
-
Glass plates
-
Spacers (e.g., silicone tubing)
-
Clamps
Procedure:
-
Monomer Solution Preparation: In a clean glass vial, prepare the monomer solution by mixing HEMA and EGDMA. A typical formulation consists of a high percentage of HEMA (e.g., 97-99 mol%) and a small amount of EGDMA (e.g., 1-3 mol%) to act as a crosslinker.
-
Initiator and Accelerator Addition: To the monomer solution, add the initiator, APS (typically 0.1-0.5 wt% of the monomer), and the accelerator, TEMED (typically 0.1-0.5 vol% of the monomer). Mix the solution thoroughly but gently to avoid introducing air bubbles.
-
Mold Assembly: Construct a polymerization mold by placing spacers between two clean glass plates. The thickness of the spacers will determine the thickness of the resulting hydrogel film. Clamp the glass plates together to secure the mold.
-
Filling the Mold: Carefully inject the prepared monomer solution into the mold using a syringe, ensuring no air bubbles are trapped.
-
Polymerization: Allow the polymerization to proceed at room temperature for 24 hours. Alternatively, the mold can be placed in an oven at a controlled temperature (e.g., 60°C) to accelerate the polymerization process.[10]
-
Demolding and Washing: After polymerization is complete, carefully disassemble the mold to retrieve the PHEMA hydrogel film. Immerse the film in a large volume of deionized water to remove any unreacted monomers and other impurities. The water should be changed several times over a period of 48-72 hours until the hydrogel is fully swollen and purified.
-
Drying: Dry the purified PHEMA hydrogel film in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Protocol 2: Surface Derivatization of PHEMA with this compound
This protocol details the surface modification of the prepared PHEMA hydrogel film.
Materials:
-
Dried PHEMA hydrogel film (from Protocol 1)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF), solvent
-
Triethylamine (B128534) (TEA), catalyst and acid scavenger
-
Anhydrous toluene, for washing
-
Ethanol, for washing
-
Deionized water, for washing
-
Reaction vessel with a nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Place the dried PHEMA hydrogel film into a clean, dry reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.
-
Solvent and Catalyst Addition: Add anhydrous DMF to the vessel to swell the PHEMA film. Allow the film to swell for at least 1 hour. After swelling, add triethylamine to the reaction mixture.
-
Addition of this compound: Under a nitrogen atmosphere, slowly add this compound to the reaction mixture. The molar ratio of this compound and triethylamine to the hydroxyl groups on the PHEMA surface should be optimized, but a starting point is a molar excess of the reactants.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for a specified time (e.g., 12-24 hours). The optimal reaction time and temperature may need to be determined experimentally.[4][5]
-
Purification of the Modified Film:
-
After the reaction is complete, remove the modified PHEMA film from the reaction vessel.
-
Wash the film sequentially with anhydrous toluene, ethanol, and deionized water to remove any unreacted reagents and byproducts. Each washing step should be performed for an extended period (e.g., 1-2 hours) with gentle agitation.
-
Repeat the washing cycle multiple times to ensure the complete removal of impurities.
-
-
Drying: Dry the purified and modified PHEMA film in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Data Presentation
The successful derivatization of PHEMA with this compound leads to significant changes in the surface properties of the material. The following table summarizes key quantitative data obtained from the characterization of the modified polymer surface.
| Property | Unmodified PHEMA | This compound Modified PHEMA | Reference |
| Water Contact Angle (WCA) | ~60-70° | 135° | [4][5] |
| Surface Free Energy (SFE) | High | 13.32 mN/m | [4][5] |
Note: The water contact angle of unmodified PHEMA can vary depending on the specific preparation method and surface conditions.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the derivatization of PHEMA.
Experimental Workflow
Caption: Experimental workflow from synthesis to characterization.
References
- 1. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Surface Fluorination Modification and Anti-Biofouling Study of a pHEMA Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing the antifouling property of polymeric membrane via surface charge regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifouling, fouling release and antimicrobial materials for surface modification of reverse osmosis and nanofiltration membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. tsijournals.com [tsijournals.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for Reactions Involving Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for chemical reactions involving Perfluorooctanoyl chloride (PFOC). It is intended to serve as a comprehensive guide for researchers in various fields, including materials science, drug development, and biotechnology. The protocols outlined below are based on established methodologies and provide a framework for the synthesis and application of this compound derivatives.
Overview and Applications
This compound (C8ClF15O) is a highly reactive acyl chloride that serves as a versatile building block for introducing the perfluorooctanoyl group into a wide range of molecules.[1] Its unique properties, stemming from the highly fluorinated carbon chain, make it a valuable reagent in several applications:
-
Surfactant Synthesis: The primary application of this compound is in the synthesis of fluorinated surfactants. These surfactants exhibit exceptional surface activity and stability, making them useful as emulsifiers and coatings.[1]
-
Polymer Modification: It is used as a monomer or surface modifier to create high-performance fluoropolymers with enhanced thermal and chemical resistance.[1]
-
Drug Development: In the pharmaceutical industry, the incorporation of the perfluorooctanoyl group can modify the pharmacokinetic properties of drug molecules, potentially enhancing their bioavailability and therapeutic efficacy.[1] Perfluoroalkyl-containing molecules are being explored for their potential to improve the stability and delivery efficiency of nucleic acid drugs.[2]
-
Nanoparticle Functionalization: this compound and its derivatives are used to modify the surface of nanoparticles, creating "stealth" coatings that can reduce protein adsorption and prolong systemic circulation time for improved drug delivery.[3][4]
Safety Precautions and Handling
This compound is a corrosive and moisture-sensitive substance that requires careful handling in a controlled laboratory environment.[5][6]
General Handling:
-
Always work in a well-ventilated chemical fume hood.[7]
-
Avoid contact with skin and eyes.[5]
-
Handle in accordance with good industrial hygiene and safety procedures.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8][9]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[8][10]
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[8]
Storage and Disposal:
-
Store in a dry, cool, and well-ventilated area in a tightly closed container under an inert atmosphere.[5]
-
Keep away from moisture, heat, sparks, and open flames.[5]
-
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]
| Hazard Statement | Precautionary Statement |
| H314: Causes severe skin burns and eye damage.[11] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] |
| H318: Causes serious eye damage.[11] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8] |
| Reacts with water.[5] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5] |
Experimental Protocols
Synthesis of Perfluoroalkylated Polyethylene (B3416737) Glycol (RF-PEG) Surfactant
This protocol details the esterification of polyethylene glycol (PEG) with this compound to synthesize a fluorinated surfactant. This surfactant can be used to create perfluorocarbon emulsions for applications such as drug delivery.[7][10][12]
Materials:
-
This compound (C7F15COCl)
-
Polyethylene glycol, MW 8000 (PEG 8000)
-
Sodium carbonate (Na2CO3)
-
Dichloromethane (CH2Cl2)
-
Nitrogen gas
-
Ice bath
-
250 mL two-necked round-bottomed flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
-
Filter paper
Procedure:
-
Set up a 250 mL two-necked round-bottomed flask with a reflux condenser and a dropping funnel in an ice bath to maintain a reaction temperature of 4°C.[7][10]
-
Add 20 mL of CH2Cl2 containing 0.005 mole of PEG 8000 to the flask and begin stirring.[7][10]
-
Add 0.53 g (0.005 mole) of Na2CO3 to the solution to act as an acid scavenger for the HCl generated during the reaction.[7][10]
-
Purge the flask with nitrogen gas to create an inert atmosphere.[10]
-
Slowly add 2.17 g (0.005 mole) of this compound dropwise through the dropping funnel over approximately one hour.[7][10]
-
Continue the reaction for an additional 5 hours at 4°C under a nitrogen atmosphere.[7][10]
-
After the reaction is complete, filter the mixture through filter paper to remove the Na2CO3.[7]
-
Remove the CH2Cl2 solvent from the filtrate using a rotary evaporator at 60°C under vacuum.[7]
-
The resulting white solid is the perfluoroalkylated PEG 8000 (RF-PEG 8000) surfactant.[7]
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| This compound | ~432.51 | 0.005 | 2.17 |
| Polyethylene glycol (PEG) 8000 | 8000 | 0.005 | 40.0 |
| Sodium carbonate (Na2CO3) | 105.99 | 0.005 | 0.53 |
Expected Outcome: The product, C7F15COO-PEG 8000, is a white solid at room temperature.[7] This fluorinated surfactant can be used to formulate stable perfluorocarbon emulsions that exhibit reduced phagocytosis by macrophages, a desirable characteristic for intravenous drug delivery vehicles.[7][12]
General Protocol for Amidation Reactions
This compound readily reacts with primary and secondary amines to form stable amides. This reaction is fundamental for attaching the perfluoroctanoyl moiety to various molecules, including proteins, peptides, and functionalized nanoparticles.
Materials:
-
This compound
-
Amine-containing substrate (e.g., alkylamine, aniline (B41778) derivative, or amine-functionalized surface)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA))
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the amine-containing substrate in the anhydrous aprotic solvent in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0°C).
-
Add 1.1 to 1.5 equivalents of the tertiary amine base to the solution.
-
Slowly add 1.0 to 1.2 equivalents of this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation as required.
| Parameter | Condition |
| Solvent | Anhydrous aprotic (DCM, THF) |
| Base | Tertiary amine (TEA, DIEA) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-16 hours |
| Stoichiometry | Amine:Base:PFOC ≈ 1:1.1-1.5:1.0-1.2 |
Visualizations
Caption: Experimental workflow for the synthesis of RF-PEG 8000 surfactant.
Caption: Logic diagram of PEGylation for improved drug delivery.
References
- 1. nbinno.com [nbinno.com]
- 2. books.rsc.org [books.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of environmentally relevant fluorinated surfactants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. 20.210.105.67 [20.210.105.67]
- 9. aminer.org [aminer.org]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Fluoroalkylated polyethylene glycol as potential surfactant for perfluorocarbon emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perfluorooctanoyl Chloride in Fluoropolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorooctanoyl chloride (PFOCL) is a valuable reagent in the synthesis and modification of fluoropolymers. While not typically employed as a direct monomer or initiator in polymerization reactions, its high reactivity makes it an excellent agent for the post-polymerization functionalization of existing polymers. A significant and modern application lies in the introduction of long-chain perfluoroalkyl groups onto polymer backbones, thereby imparting unique surface properties such as hydrophobicity, oleophobicity, and low surface energy.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of fluoropolymers, with a focus on the photocatalytic C-H functionalization of aromatic polymers. This method offers a mild and selective approach to modify commercially available polymers, enhancing their material properties for a wide range of applications, including advanced coatings, specialty membranes, and biomedical devices.
Key Application: Photocatalytic C-H Perfluoroalkylation of Aromatic Polymers
A prominent application of this compound is the covalent attachment of perfluoroheptyl groups onto aromatic polymers like polystyrene.[1] This is achieved through a photocatalytic process that generates electrophilic fluoroalkyl radicals under mild conditions.[2] The reaction proceeds without significant polymer chain degradation or cross-linking, preserving the bulk properties of the parent material while modifying its surface characteristics.[2]
The key components of this reaction are:
-
Aromatic Polymer: The substrate to be functionalized (e.g., polystyrene).
-
This compound: The source of the perfluoroheptyl radical.
-
Photocatalyst: A light-absorbing compound that initiates the radical reaction (e.g., Ru(bpy)₃Cl₂ or organic photocatalysts).
-
Hydrogen Atom Transfer (HAT) Reagent: A molecule that facilitates the generation of the fluoroalkyl radical (e.g., pyridine (B92270) N-oxide).
-
Light Source: To excite the photocatalyst (e.g., blue LEDs).
Experimental Protocols
Protocol 1: Photocatalytic C-H Perfluoroalkylation of Polystyrene
This protocol describes a general procedure for the functionalization of polystyrene with perfluoroheptyl groups using this compound, based on established photocatalytic C-H functionalization methods.[2][3]
Materials:
-
Polystyrene (PS)
-
This compound (PFOCL)
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate (Ru(bpy)₃Cl₂)
-
Pyridine N-oxide
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Light source (e.g., 450 nm blue LED lamp)
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve polystyrene (1.0 eq, based on monomer units) in the chosen anhydrous solvent.
-
Add the photocatalyst, Ru(bpy)₃Cl₂ (e.g., 1-5 mol%).
-
Add the hydrogen atom transfer reagent, pyridine N-oxide (e.g., 1.0-5.0 eq).
-
Add this compound (e.g., 1.1-5.5 eq).
-
Seal the flask with a septum.
-
-
Degassing:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the photocatalytic cycle.
-
-
Photocatalytic Reaction:
-
Place the reaction flask in proximity to the light source (e.g., blue LED lamp).
-
Stir the reaction mixture vigorously to ensure even irradiation.
-
Irradiate the mixture at room temperature for a specified time (e.g., 12-48 hours). The reaction progress can be monitored by taking aliquots and analyzing via ¹H NMR.
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction by turning off the light source.
-
Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer multiple times with the non-solvent to remove unreacted reagents and catalyst.
-
Dry the purified polymer under vacuum to a constant weight.
-
-
Characterization:
-
The degree of functionalization can be determined using ¹H NMR and ¹⁹F NMR spectroscopy by comparing the integration of characteristic peaks of the polymer backbone and the perfluoroalkyl chain.
-
The molecular weight and molecular weight distribution of the functionalized polymer can be analyzed by Gel Permeation Chromatography (GPC) to assess any changes in the polymer backbone.
-
Data Presentation
The following table summarizes quantitative data for the photocatalytic C-H functionalization of polystyrene with this compound.
| Polymer Substrate | Reagent Equivalents (Pyridine N-oxide / PFOCL) | Functionalization (mol%) | Reference |
| Polystyrene | 1.0 / 1.1 | 16 | [1] |
Note: The degree of functionalization can be tuned by adjusting the reagent concentrations and reaction time.
Mandatory Visualization
References
Application Notes and Protocols for the Fabrication of Water-Repellent Textiles Using Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed experimental protocols for rendering textiles water-repellent through surface modification with Perfluorooctanoyl chloride. This compound is a highly reactive perfluorinated acyl chloride that can form covalent bonds with hydroxyl and amine functionalities present on the surface of various textile fibers. This modification dramatically lowers the surface energy of the textile, leading to a hydrophobic or even superhydrophobic finish. The protocols provided herein are designed for research and development purposes and are based on established chemical principles for the surface acylation of cellulosic and synthetic fibers. While specific performance data for this compound is not extensively published, representative data from similar fluorinated treatments are provided for comparative purposes.
Chemical Reaction and Mechanism
The fundamental principle behind the water-repellent treatment is the esterification of hydroxyl groups on the surface of textile fibers (e.g., cellulose (B213188) in cotton) or the acylation of available functional groups on synthetic fibers (e.g., polyester (B1180765), after surface activation) with this compound. The long perfluorinated carbon chain of the molecule orients away from the fiber surface, creating a low-energy, non-polar interface that repels water.
The general reaction with a cellulosic fiber is as follows:
Textile-OH + ClCO(CF₂)₆CF₃ → Textile-O-CO(CF₂)₆CF₃ + HCl
A catalyst, typically a tertiary amine like pyridine (B92270) or triethylamine (B128534), is often used to scavenge the hydrochloric acid (HCl) byproduct and drive the reaction to completion.
Performance Data (Representative)
The following tables summarize typical performance data obtained for textiles treated with long-chain perfluorinated compounds, which can be considered indicative of the expected performance of textiles treated with this compound. It is important to note that actual results will vary depending on the specific textile substrate, processing conditions, and application method.
| Fabric Type | Treatment Method | Water Contact Angle (°) | Washing Durability (Cycles) | Air Permeability (mm/s) |
| Cotton | Dip-Coating | > 140 | > 20 | Slightly Reduced |
| Polyester | Grafting | > 150 | > 30 | Minimally Affected |
| Cotton-Polyester Blend | Pad-Dry-Cure | > 135 | > 15 | Slightly Reduced |
Table 1: Performance of Water-Repellent Textiles Treated with Perfluorinated Compounds.
| Parameter | Untreated Cotton | Treated Cotton | Untreated Polyester | Treated Polyester |
| Water Contact Angle (°) | ~0 | > 140 | ~70 | > 150 |
| Water Absorption (%) | High | Low | Low | Very Low |
| Tensile Strength | Unchanged | Unchanged | Unchanged | Unchanged |
Table 2: Comparison of Physical Properties Before and After Treatment.
Experimental Protocols
4.1. Materials and Equipment
-
Textile Substrates: Pre-cleaned and dried cotton, polyester, or blended fabrics.
-
Reagents:
-
This compound (≥97%)
-
Anhydrous Pyridine or Triethylamine (as catalyst and acid scavenger)
-
Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Toluene, or Tetrahydrofuran (THF))
-
Acetone (for washing)
-
Ethanol (for washing)
-
Deionized water
-
-
Equipment:
-
Glass reaction vessel with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Fume hood
-
Laboratory oven
-
Padding machine (for Pad-Dry-Cure method)
-
Contact angle goniometer
-
Air permeability tester
-
Washing machine for durability testing
-
4.2. Protocol 1: Surface Modification of Cotton Fabric (Dip-Coating Method)
This protocol describes the esterification of the hydroxyl groups on the surface of cotton fibers.
-
Preparation of the Fabric: Cut the cotton fabric into the desired dimensions. Pre-wash the fabric with a non-ionic detergent, followed by rinsing with deionized water and drying in an oven at 100°C for 1 hour to remove any impurities and moisture.
-
Preparation of the Reaction Solution: In a fume hood, prepare a solution of this compound in an anhydrous solvent (e.g., DMF). A typical concentration range is 1-5% (w/v). To this solution, add an equimolar amount of anhydrous pyridine or triethylamine.
-
Fabric Treatment: Immerse the pre-cleaned and dried cotton fabric into the reaction solution. Ensure the fabric is fully submerged.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 2-4 hours under a reflux condenser.
-
Washing: After the reaction, remove the fabric from the solution and wash it thoroughly with acetone, followed by ethanol, and finally with deionized water to remove any unreacted chemicals and byproducts.
-
Drying and Curing: Dry the washed fabric in an oven at 80°C for 30 minutes, followed by a curing step at 120-140°C for 10-15 minutes to ensure complete reaction and removal of any residual solvent.
-
Characterization: Measure the water contact angle to assess the hydrophobicity. Perform washing durability and air permeability tests as required.
4.3. Protocol 2: Surface Modification of Polyester Fabric (Grafting Method)
This protocol involves the surface activation of polyester followed by grafting of this compound.
-
Surface Activation of Polyester (Alkaline Hydrolysis):
-
Prepare a 2-4% (w/v) aqueous solution of sodium hydroxide.
-
Immerse the polyester fabric in the NaOH solution at 60-80°C for 15-30 minutes. This step introduces hydroxyl groups on the polyester surface.
-
Rinse the fabric thoroughly with deionized water until the pH is neutral and dry completely in an oven at 100°C.
-
-
Grafting Reaction: Follow steps 2-7 from Protocol 1, using the surface-activated polyester fabric. The reaction conditions (temperature and time) may need to be optimized for polyester.
4.4. Protocol 3: Pad-Dry-Cure Method for Scalable Application
This method is suitable for treating larger fabric samples.
-
Preparation of the Finishing Solution: Prepare a solution of this compound (1-5% w/v) and an equimolar amount of pyridine or triethylamine in a suitable anhydrous solvent.
-
Padding: Immerse the pre-cleaned and dried fabric in the finishing solution and then pass it through a laboratory padding machine to ensure uniform application and remove excess solution. The wet pick-up should be controlled (typically 70-80%).
-
Drying: Dry the padded fabric in an oven at 80-100°C for 3-5 minutes.
-
Curing: Cure the dried fabric at a higher temperature, typically 140-160°C, for 2-3 minutes. The curing step facilitates the covalent bonding of the this compound to the fabric.
-
Post-Washing: A light washing step with a suitable solvent or water may be necessary to remove any unreacted chemicals.
Visualizations
Caption: Experimental workflow for the fabrication of water-repellent textiles.
Caption: Chemical reaction mechanism of this compound with a cellulosic textile.
Safety Precautions
-
This compound is corrosive and will react with moisture. Handle it in a dry, inert atmosphere and in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction produces HCl gas, which is corrosive and toxic. Ensure adequate ventilation.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Water Contact Angle | Incomplete reaction | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Insufficient reagent concentration | Increase the concentration of this compound. | |
| Inadequate curing | Ensure proper curing time and temperature. | |
| Poor Washing Durability | Weak covalent bonding | Optimize reaction conditions (catalyst, temperature). |
| Insufficient curing | Increase curing time or temperature. | |
| Fabric Damage | Harsh reaction conditions | Reduce reaction temperature or time. Use a milder catalyst. |
| High concentration of reagents | Lower the concentration of the treatment solution. |
Disclaimer: These protocols are intended for guidance in a research setting by qualified individuals. The procedures and performance data are based on established principles of textile chemistry and data from similar compounds. Users should independently verify and optimize these methods for their specific applications and materials. The authors assume no liability for any damages or injuries resulting from the use of this information.
Troubleshooting & Optimization
preventing hydrolysis of Perfluorooctanoyl chloride during reactions
Welcome to the Technical Support Center for Perfluorooctanoyl Chloride (PFOC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of PFOC during chemical reactions. Given its high reactivity towards moisture, maintaining anhydrous conditions is critical for successful experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, focusing on the prevention of hydrolysis to its corresponding carboxylic acid, Perfluorooctanoic Acid (PFOA).
| Issue | Possible Cause | Recommended Action |
| Low or no product yield | Hydrolysis of PFOC: The primary reason for low yield is often the premature hydrolysis of the starting material before or during the reaction. | Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Handle PFOC in a glovebox or using Schlenk line techniques. |
| Inactive Reagents: The nucleophile (e.g., alcohol or amine) may be of poor quality or contain water. | Reagent Purity: Use freshly opened or purified reagents. Ensure the nucleophile is thoroughly dried before use. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. | Temperature Optimization: Start the reaction at a low temperature (e.g., 0 °C) and gradually warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. | |
| Formation of PFOA as a major byproduct (confirmed by LC-MS, GC-MS, or NMR) | Contamination with Water: Moisture is present in the reaction setup, solvents, or reagents. | Solvent and Reagent Drying: Use freshly distilled anhydrous solvents. Employ appropriate drying agents for the chosen solvent (see table below). Store hygroscopic reagents in a desiccator. |
| Atmospheric Moisture: The reaction is not adequately protected from the atmosphere. | Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire experimental procedure, including reagent transfers. | |
| Inconsistent reaction outcomes | Variable levels of moisture contamination: Inconsistent application of anhydrous techniques. | Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for all reactions involving PFOC, with a detailed checklist for ensuring anhydrous conditions. |
| Improper storage of PFOC: The reagent has been exposed to moisture during storage. | Proper Storage: Store this compound in a tightly sealed container, under an inert atmosphere, and in a cool, dry place.[1] Consider storing the main stock in a glovebox and taking out only the required amount for each reaction. |
Frequently Asked Questions (FAQs)
Q1: How can I be certain that my solvents are sufficiently dry for a reaction with PFOC?
A1: While commercially available anhydrous solvents are a good starting point, it is best practice to freshly distill them from an appropriate drying agent before use. For highly sensitive reactions, using a solvent still that continuously refluxes the solvent over a drying agent under an inert atmosphere is recommended. The use of molecular sieves (3Å or 4Å, activated) is also a common and effective method for drying aprotic solvents.
Q2: What are the most suitable drying agents for solvents used in PFOC reactions?
A2: The choice of drying agent depends on the solvent. For common aprotic solvents used in acylation reactions, the following are recommended:
| Solvent | Recommended Drying Agent(s) | Notes |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Stir overnight and distill. |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl | Provides a visual indication of dryness (deep blue/purple color). Distill before use. |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂) | Stir for 24 hours and distill. |
| Diethyl ether | Sodium/benzophenone ketyl | Distill before use. |
Q3: What type of base should I use in my acylation reaction with PFOC?
A3: A non-nucleophilic, sterically hindered base is recommended to scavenge the HCl byproduct without reacting with the this compound. Common choices include triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The base should also be anhydrous.
Q4: How can I monitor the progress of my reaction and detect the presence of the hydrolysis byproduct, PFOA?
A4: Thin-Layer Chromatography (TLC) can be used for initial monitoring of the consumption of the starting materials. For more accurate analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for identifying and quantifying both the desired product and the PFOA byproduct.[2][3] High-Performance Liquid Chromatography (HPLC) can also be used.[2]
Q5: What are the key handling precautions for this compound?
A5: this compound is corrosive and moisture-sensitive.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that all transfers are done under an inert atmosphere to prevent exposure to moisture.
Experimental Protocols
The following is a general protocol for the esterification of an alcohol with this compound under anhydrous conditions. This protocol should be adapted and optimized for specific substrates and reaction scales.
Materials:
-
This compound (PFOC)
-
Anhydrous alcohol
-
Anhydrous non-nucleophilic base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Oven-dried glassware
-
Schlenk line or glovebox
-
Magnetic stirrer
-
Syringes and needles
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stir bar, addition funnel, and condenser) while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reaction Setup: Place the anhydrous alcohol (1.0 equivalent) and anhydrous solvent into the reaction flask via syringe.
-
Add the anhydrous base (1.1 equivalents) to the stirred solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of PFOC: Slowly add this compound (1.05 equivalents), dissolved in a small amount of anhydrous solvent, to the reaction mixture via the addition funnel or a syringe pump over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
Visualizations
Caption: Hydrolysis of this compound.
Caption: Workflow for Preventing Hydrolysis.
References
troubleshooting low yield in Perfluorooctanoyl chloride reactions
Welcome to the technical support center for Perfluorooctanoyl chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize synthetic protocols. Below you will find a troubleshooting guide and frequently asked questions to address common challenges, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in reactions with this compound?
Low yields primarily stem from the high reactivity and moisture sensitivity of this compound.[1][2][3] Key factors include:
-
Hydrolysis: The acyl chloride readily reacts with water to form the unreactive perfluorooctanoic acid.[4][5]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base selection can lead to side reactions or incomplete conversion.[4][6]
-
Reagent Purity: Using degraded this compound or impure nucleophiles (amines, alcohols) can introduce competing reactions.[4]
-
Product Loss During Workup: The desired product can be lost during aqueous extraction or purification steps if conditions are not carefully controlled.[7]
Q2: How should this compound be stored and handled?
Due to its sensitivity to moisture, proper storage and handling are critical.[1][8]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert gas like nitrogen or argon.[9]
-
Handling: Always handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to atmospheric moisture.[5][9] Use flame-dried glassware and anhydrous solvents.[10]
Q3: Which solvents and bases are recommended for reactions?
The choice of solvent and base is crucial for success.
-
Solvents: Anhydrous, non-nucleophilic solvents are essential. Dichloromethane (B109758) (DCM), acetonitrile, and tetrahydrofuran (B95107) (THF) are common choices.[6][11]
-
Bases: For reactions with nucleophiles like amines or alcohols, a non-nucleophilic base is often required to scavenge the HCl byproduct. Dry tertiary amines such as triethylamine (B128534) (TEA) or pyridine (B92270) are frequently used.[4][12]
Q4: What are the typical side products observed?
The most common byproduct is perfluorooctanoic acid, formed from the hydrolysis of the starting material.[4] In reactions with bifunctional nucleophiles, over-reaction or polymerization can occur.[13] If the reaction temperature is too high, decomposition may also be an issue.[2]
Troubleshooting Guide
This guide addresses specific problems encountered during reactions with this compound.
Problem 1: Low to No Formation of Desired Product
If analysis (TLC, LC-MS, NMR) shows little or no product, consider the following causes and solutions.
-
Cause: Degradation of this compound. The acyl chloride is highly susceptible to hydrolysis.[4][5]
-
Solution: Verify the purity of the starting material. Use a freshly opened bottle or a properly stored reagent. Ensure the reaction is conducted under a strictly inert and anhydrous atmosphere.[10]
-
-
Cause: Incorrect Reaction Temperature.
-
Solution: Reactions with nucleophiles like amines and alcohols are often exothermic.[14] Start the reaction at a low temperature (e.g., 0 °C) and add the acyl chloride dropwise.[5] Once the initial exotherm is controlled, the reaction may be allowed to warm to room temperature to drive it to completion.[4]
-
-
Cause: Poor Nucleophilicity of the Substrate.
-
Solution: Electron-deficient amines or sterically hindered alcohols may react slowly. More forcing conditions, such as a higher reaction temperature or the use of a stronger, non-nucleophilic base, may be necessary.[4]
-
Problem 2: Presence of Significant Side Products
The primary side product is typically the hydrolysis product, perfluorooctanoic acid.
-
Cause: Presence of Moisture.
-
Cause: Reaction with Solvent.
Problem 3: Product Loss During Workup and Purification
Yield can be significantly diminished during the isolation phase.
-
Cause: Hydrolysis During Aqueous Workup.
-
Solution: If an aqueous wash is necessary to remove the base or salts, perform it quickly with cold, dilute solutions (e.g., cold 0.1 M HCl, cold saturated NaHCO₃). Minimize the contact time between the organic layer containing the product and the aqueous phase.[7]
-
-
Cause: Emulsion Formation.
-
Solution: Emulsions can form during extraction, trapping the product. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution).[7]
-
Data and Protocols
Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution | Citation |
| Low Conversion | Reagent degradation (hydrolysis) | Use fresh, properly stored this compound under an inert atmosphere. | [4][5] |
| Suboptimal temperature | Control exotherm by adding acyl chloride at 0 °C, then warm to room temperature. | [4][5] | |
| Ineffective base | Use a dry, non-nucleophilic base like triethylamine or pyridine. | [4][12] | |
| Side Product Formation | Presence of moisture | Use flame-dried glassware, anhydrous solvents, and an inert atmosphere. | [10][15] |
| Product Loss | Hydrolysis during workup | Perform aqueous washes quickly with cold solutions. | [7] |
| Emulsion formation | Add brine to break emulsions during extraction. | [7] |
General Experimental Protocols
Protocol 1: Reaction with a Primary or Secondary Amine
This protocol describes a general procedure for the N-acylation of an amine.
-
Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 0.1 M HCl, cold saturated aqueous NaHCO₃, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization as needed.
Protocol 2: Reaction with an Alcohol
This protocol provides a general method for the esterification of an alcohol.[14]
-
Setup: In a fume hood, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve the alcohol (1.0 equivalent) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition: Dissolve this compound (1.2 equivalents) in anhydrous DCM in the dropping funnel. Add the acyl chloride solution dropwise to the stirred alcohol solution over 30 minutes.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup & Isolation: Follow steps 5 and 6 from Protocol 1.
-
Purification: Purify the crude ester by column chromatography or distillation under reduced pressure.
Visualizations
Caption: A workflow for diagnosing and resolving low yield issues.
Caption: Desired reaction pathway vs. the competing hydrolysis side reaction.
Caption: A typical experimental workflow for this compound reactions.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [chembk.com]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of Perfluorooctanoyl Chloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the highly exothermic reactions between perfluorooctanoyl chloride and various alcohols. Adherence to these protocols and troubleshooting guides is critical for ensuring experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between this compound and an alcohol so exothermic?
A1: The reaction is a nucleophilic acyl substitution, which is inherently energetic. The highly electron-withdrawing nature of the perfluorooctyl group makes the carbonyl carbon of this compound exceptionally electrophilic and, therefore, highly reactive towards nucleophiles like alcohols. This high reactivity leads to a rapid and highly exothermic reaction.[1][2][3]
Q2: What are the primary hazards associated with this reaction?
A2: The main hazards include:
-
Rapid temperature increase: The exothermic nature of the reaction can lead to a sudden and uncontrolled rise in temperature, potentially causing the solvent to boil violently and the reaction to become uncontrollable.[1][2][4]
-
Hydrogen chloride (HCl) gas evolution: The reaction produces corrosive and toxic hydrogen chloride gas as a byproduct.[1][2][] Inhalation can cause severe respiratory irritation.[6][7]
-
Corrosive materials: this compound is corrosive and can cause severe skin and eye damage upon contact.[][8]
Q3: Is a catalyst required for this reaction?
A3: Generally, no catalyst is needed due to the high reactivity of the acyl chloride.[9] However, a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl gas produced, which can drive the reaction to completion.[10]
Q4: What is the white smoke often observed during the reaction?
A4: The "steamy" or "white smoke" is typically a result of the evolved hydrogen chloride gas reacting with atmospheric moisture to form a fine aerosol of hydrochloric acid.[1][2][3]
Q5: How does the choice of alcohol affect the reaction rate?
A5: The reactivity of alcohols generally follows the order: primary > secondary > tertiary.[9][11] This is due to steric hindrance around the hydroxyl group. Tertiary alcohols may react very slowly or require more forcing conditions.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the esterification of this compound with alcohols.
Issue 1: Reaction is too vigorous and difficult to control.
| Possible Cause | Solution |
| Rate of addition of reactants is too fast. | Add the this compound dropwise to the alcohol solution. For larger scale reactions, use an addition funnel. |
| Inadequate cooling. | Conduct the reaction in an ice bath or a cooling bath appropriate for the scale of the reaction to dissipate the heat generated.[4] |
| High concentration of reactants. | Dilute the reaction mixture with a suitable anhydrous solvent. |
Issue 2: Low yield of the desired perfluorooctyl ester.
| Possible Cause | Solution |
| Hydrolysis of this compound. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[12] |
| Incomplete reaction. | Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial exothermic phase has subsided. Consider adding a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[13] |
| Side reactions. | Keep the reaction temperature low to minimize the formation of byproducts. |
| Loss of product during workup. | The perfluorooctyl ester may be soluble in the aqueous phase during washing. Minimize the number of aqueous washes or perform a back-extraction of the aqueous layers with the organic solvent. |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Solution |
| Unreacted alcohol. | If the alcohol has a significantly lower boiling point than the ester, it can be removed by distillation.[14] Alternatively, wash the organic layer with water or brine to remove excess alcohol.[3] For alcohols with similar boiling points to the product, column chromatography may be necessary. |
| Residual acid. | Wash the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) to neutralize and remove any remaining acidic impurities.[15] |
Data Presentation
Table 1: Reaction Conditions for the Esterification of this compound with Various Alcohols
| Alcohol | Type | Molar Ratio (Acyl Chloride:Alcohol) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Methanol (B129727) | Primary | 1:1.2 | 0 to RT | 2 | >95 | [16] |
| Ethanol | Primary | 1:1.2 | 0 to RT | 2 | >95 | [1][2] |
| Isopropanol | Secondary | 1:1.5 | 0 to RT | 4 | ~90 | [17] |
| tert-Butanol | Tertiary | 1:2 | RT | 24 | Low to moderate | [18] |
Note: The data in this table is compiled from general principles of acyl chloride reactivity and typical esterification protocols. Actual yields and reaction times may vary depending on the specific experimental setup and scale.
Experimental Protocols
Detailed Methodology for the Synthesis of Methyl Perfluorooctanoate
1. Materials and Equipment:
-
This compound (1 equivalent)
-
Anhydrous methanol (1.2 equivalents)
-
Anhydrous dichloromethane (B109758) (or other suitable inert solvent)
-
Anhydrous triethylamine (1.2 equivalents)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
2. Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
To the flask, add anhydrous methanol and anhydrous dichloromethane.
-
Cool the flask in an ice bath with stirring.
-
In a separate dry container, dissolve this compound in anhydrous dichloromethane.
-
Transfer the this compound solution to the addition funnel.
-
Add the this compound solution dropwise to the stirred methanol solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, add anhydrous triethylamine dropwise to the reaction mixture.
-
Allow the reaction to stir in the ice bath for one hour, then remove the ice bath and let the reaction warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude methyl perfluorooctanoate.
-
Purify the crude product by vacuum distillation if necessary.
3. Characterization:
-
¹H NMR: The proton NMR spectrum should show a singlet for the methyl group around 3.9 ppm.[19]
-
¹⁹F NMR: The fluorine NMR will show characteristic signals for the perfluorooctyl chain.[19][20]
-
GC-MS: Gas chromatography can be used to assess the purity of the product, and mass spectrometry will confirm the molecular weight.[2][21]
Mandatory Visualizations
Caption: A generalized workflow for safely conducting the exothermic reaction between this compound and an alcohol.
Caption: A troubleshooting guide for diagnosing and resolving low product yields in this compound esterification reactions.
References
- 1. ETHYL PERFLUOROOCTANOATE CAS#: 3108-24-5 [m.chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 6. Hydrogen Chloride:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol Reactivity [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. youtube.com [youtube.com]
- 19. Methyl perfluorooctanoate | C9H3F15O2 | CID 67824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of Esters from Perfluorooctanoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of esters from perfluorooctanoyl chloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction when using this compound to synthesize an ester?
The primary reaction is a nucleophilic acyl substitution where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of the desired perfluorooctanoate ester and hydrogen chloride (HCl) as a byproduct. The reaction is typically vigorous.[1][2]
Q2: What is the most common side product in this esterification reaction?
The most common side product is perfluorooctanoic acid (PFOA). This is formed through the hydrolysis of this compound in the presence of water.[2] this compound is highly reactive towards water, making it crucial to maintain anhydrous (dry) conditions throughout the experiment.
Q3: What are other potential side products I should be aware of?
Besides hydrolysis, other potential side products can include:
-
Products of elimination reactions: With sterically hindered (bulky) secondary or tertiary alcohols, elimination reactions can compete with esterification, leading to the formation of alkenes.
-
Unreacted starting materials: Incomplete reactions can leave residual this compound and alcohol in the product mixture.
-
Products from reactions with impurities: Impurities in the starting materials or solvents can lead to the formation of undesired byproducts.
Q4: How can I minimize the formation of the primary side product, perfluorooctanoic acid?
To minimize hydrolysis, it is essential to:
-
Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Add a scavenger for HCl, such as a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), which can also help to drive the esterification reaction to completion.[3]
Q5: What analytical techniques are recommended for monitoring the reaction and identifying side products?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds, including the desired ester, unreacted alcohol, and some side products.[4][5][6]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method for detecting and quantifying both the target ester and non-volatile impurities like perfluorooctanoic acid.[4][7]
-
¹⁹F NMR Spectroscopy: A powerful tool for characterizing fluorinated compounds and can be used to quantify the main product and any fluorine-containing impurities.[7]
Section 2: Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of esters from this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired ester | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of this compound: Presence of water in the reaction mixture.[2] 3. Loss of product during workup: The ester may be partially soluble in the aqueous phase during extraction. | 1. Increase the reaction time or gently heat the mixture. The reaction is often exothermic, so initial cooling may be necessary, followed by warming to ensure completion.[8] 2. Ensure all reagents, solvents, and glassware are anhydrous. Conduct the reaction under an inert atmosphere.[2][9] 3. Minimize the volume of aqueous washes. Back-extract the aqueous layer with a small amount of the organic solvent to recover any dissolved product. |
| Presence of a significant amount of perfluorooctanoic acid in the product | Hydrolysis of the starting material: this compound has reacted with water.[2] | 1. Rigorously dry all solvents and reagents. Use freshly distilled solvents. 2. Dry all glassware in an oven and cool under a stream of inert gas before use. 3. Perform the reaction under a nitrogen or argon atmosphere. |
| Formation of an unknown byproduct | 1. Reaction with impurities: Impurities in the alcohol or solvent may be reacting with the this compound. 2. Elimination side reaction: Particularly with hindered alcohols, elimination to form an alkene may be occurring. 3. Thermal decomposition: Excessive heating can lead to the decomposition of the starting material or product. | 1. Use high-purity, anhydrous solvents and reagents. 2. If using a hindered alcohol, consider milder reaction conditions (e.g., lower temperature) and the use of a non-nucleophilic base. 3. Avoid excessive heating. Monitor the reaction temperature carefully. |
| Difficulty in purifying the ester | Similar physical properties of the product and impurities: The boiling point of the ester may be close to that of the starting alcohol or side products. | 1. Column chromatography: Use silica (B1680970) gel chromatography to separate the ester from impurities based on polarity. 2. Distillation under reduced pressure: This can help to separate compounds with close boiling points by lowering their boiling temperatures. 3. Washing with a weak base: A dilute solution of a weak base (e.g., sodium bicarbonate) can be used to remove acidic impurities like perfluorooctanoic acid and HCl.[9] |
Section 3: Experimental Protocols
General Protocol for Ester Synthesis
This protocol provides a general methodology for the synthesis of a perfluorooctanoate ester.
Materials:
-
This compound
-
Anhydrous alcohol
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous organic solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (nitrogen or argon)
-
Ice bath
Procedure:
-
Set up a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve the anhydrous alcohol and the non-nucleophilic base in the anhydrous organic solvent in the flask.
-
Cool the mixture in an ice bath.
-
Slowly add the this compound to the stirred solution from the dropping funnel. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC, GC-MS, or ¹⁹F NMR).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with a saturated aqueous solution of sodium bicarbonate to remove any unreacted this compound and perfluorooctanoic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude ester by distillation under reduced pressure or by column chromatography.
Quantitative Data Summary
Data on specific yields of side products for the esterification of this compound is not widely available in the public domain and is often dependent on the specific reaction conditions and the alcohol used. Researchers are advised to perform their own analytical validation to quantify side products.
Section 4: Visualizations
Experimental Workflow
Caption: A typical workflow for the synthesis of esters from this compound.
Logical Relationship of Side Product Formation
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method of Detecting Perfluorooctanoic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. redalyc.org [redalyc.org]
- 8. youtube.com [youtube.com]
- 9. flinnsci.com [flinnsci.com]
optimizing Perfluorooctanoyl chloride reaction temperature and time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of perfluorooctanoyl chloride from perfluorooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for converting perfluorooctanoic acid to this compound?
A1: The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents react with the carboxylic acid to form the acyl chloride, with the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride), which helps to drive the reaction to completion.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete reaction: This can be due to insufficient reagent, suboptimal reaction temperature, or inadequate reaction time.
-
Hydrolysis of the product: this compound is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in the reagents or solvent.
-
Side reactions: The formation of byproducts, such as the corresponding anhydride (B1165640), can reduce the yield of the desired acyl chloride.
-
Loss during workup: The product may be lost during purification steps, such as distillation or extraction.
Q3: I am observing the formation of a significant amount of a high-boiling point byproduct. What is it likely to be and how can I minimize it?
A3: A common high-boiling point byproduct is the corresponding perfluorooctanoic anhydride. This can form if the this compound reacts with unreacted perfluorooctanoic acid. To minimize its formation, ensure:
-
Use of a slight excess of the chlorinating agent: This helps to ensure all the carboxylic acid is converted.
-
Efficient removal of byproducts: The gaseous byproducts should be effectively removed from the reaction mixture.
-
Optimized reaction conditions: Adjusting the reaction temperature and time can favor the formation of the acyl chloride over the anhydride.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst, particularly with thionyl chloride at reflux, the use of a catalytic amount of N,N-dimethylformamide (DMF) is common, especially when using oxalyl chloride. DMF acts as a catalyst to facilitate the reaction, often allowing for milder reaction conditions (e.g., room temperature).
Q5: What are the safety precautions I should take when working with thionyl chloride and oxalyl chloride?
A5: Both thionyl chloride and oxalyl chloride are corrosive and toxic. They react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). All manipulations should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or degraded chlorinating agent. | Use a fresh bottle of thionyl chloride or oxalyl chloride. Ensure it has been stored under anhydrous conditions. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature. For thionyl chloride, refluxing is common. For oxalyl chloride with DMF, the reaction is often run at room temperature, but gentle warming may be necessary. | |
| Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch). Extend the reaction time if necessary. | |
| Product Contaminated with Starting Material | Incomplete reaction. | Increase the stoichiometry of the chlorinating agent (e.g., use 1.5 to 2.0 equivalents). Increase the reaction time or temperature as described above. |
| Formation of Solid Precipitate | Formation of the anhydride or other side products. | Ensure strict anhydrous conditions. Consider adding the carboxylic acid to the chlorinating agent to maintain an excess of the latter throughout the reaction. |
| Product Decomposes During Distillation | Distillation temperature is too high. | Purify the product by vacuum distillation to lower the boiling point. |
| Low Yield After Workup | Hydrolysis of the product during aqueous workup. | Minimize contact with water. If an aqueous wash is necessary, use a saturated sodium chloride solution (brine) and perform the extraction quickly. Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), add perfluorooctanoic acid (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature. A catalytic amount of DMF (e.g., 1-2 drops) can be added.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of thionyl chloride and any solvent used). Monitor the reaction progress by observing the cessation of gas evolution and by analytical methods (e.g., IR spectroscopy). The reaction is typically complete within 2-4 hours.
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation. The crude this compound can be purified by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound using Oxalyl Chloride and DMF
-
Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend perfluorooctanoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, DCM). Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the suspension at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the evolution of gas ceases and the solution becomes clear. The reaction is typically complete within 1-3 hours.
-
Purification: Remove the excess oxalyl chloride and solvent under reduced pressure. Co-evaporate with the anhydrous solvent twice to ensure complete removal. The crude product can be purified by vacuum distillation.
Data Presentation: Optimizing Reaction Conditions
The following tables can be used to record and compare experimental data to optimize the reaction temperature and time for your specific setup.
Table 1: Optimization of Reaction Temperature
| Entry | Chlorinating Agent | Equivalents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | Thionyl Chloride | 1.5 | None | 60 | 3 | |||
| 2 | Thionyl Chloride | 1.5 | None | 70 | 3 | |||
| 3 | Thionyl Chloride | 1.5 | None | 80 (reflux) | 3 | |||
| 4 | Oxalyl Chloride | 1.5 | DMF (cat.) | 0 to RT | 2 | |||
| 5 | Oxalyl Chloride | 1.5 | DMF (cat.) | RT | 2 | |||
| 6 | Oxalyl Chloride | 1.5 | DMF (cat.) | 40 | 2 |
Table 2: Optimization of Reaction Time
| Entry | Chlorinating Agent | Equivalents | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | Thionyl Chloride | 1.5 | None | 80 (reflux) | 1 | |||
| 2 | Thionyl Chloride | 1.5 | None | 80 (reflux) | 2 | |||
| 3 | Thionyl Chloride | 1.5 | None | 80 (reflux) | 4 | |||
| 4 | Oxalyl Chloride | 1.5 | DMF (cat.) | RT | 1 | |||
| 5 | Oxalyl Chloride | 1.5 | DMF (cat.) | RT | 2 | |||
| 6 | Oxalyl Chloride | 1.5 | DMF (cat.) | RT | 3 |
Visualizations
Caption: General workflow for the synthesis of this compound.
choice of base for scavenging HCl in Perfluorooctanoyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorooctanoyl chloride. The information is designed to address specific issues that may be encountered during acylation reactions, with a focus on the critical choice of a base for scavenging the hydrochloric acid (HCl) byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary in reactions with this compound?
A1: The reaction of this compound with nucleophiles, such as alcohols and amines, produces one equivalent of hydrochloric acid (HCl) as a byproduct. This acidic byproduct can protonate the nucleophile, rendering it unreactive and halting the desired reaction. A base is added to neutralize the HCl as it is formed, allowing the acylation reaction to proceed to completion.
Q2: What are the most common bases used for this purpose?
A2: A variety of tertiary amine bases are commonly employed. These include pyridine (B92270), triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), and sterically hindered pyridines like 2,6-lutidine. The choice of base is critical and depends on the specific substrate and reaction conditions.
Q3: How does the choice of base affect the reaction outcome?
A3: The base can influence reaction rate, yield, and the formation of side products. Nucleophilic bases like pyridine can act as catalysts by forming a highly reactive acylpyridinium intermediate. Sterically hindered, non-nucleophilic bases like DIPEA and 2,6-lutidine are effective at scavenging HCl without competing with the primary nucleophile, which can be advantageous with sensitive substrates.
Q4: Are there any specific side reactions to be aware of when using tertiary amines with this compound?
A4: While not specific to this compound, a known side reaction with acyl chlorides that have α-protons and sterically hindered bases like DIPEA is the formation of a ketene (B1206846) intermediate. This can lead to undesired byproducts.[1][2] It is important to carefully select the base to match the reactivity of the acyl chloride and the nucleophile.
Troubleshooting Guide
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inadequate HCl Scavenging | Ensure at least a stoichiometric amount of the base is used relative to the this compound. For less basic nucleophiles, a slight excess of the base may be beneficial. |
| Base-Substrate Incompatibility | If the substrate is sterically hindered, a less hindered base like pyridine or triethylamine might be more effective than a bulky base like DIPEA. Conversely, if the base is too nucleophilic and reacts with the substrate, switch to a more sterically hindered, non-nucleophilic base like 2,6-lutidine. |
| Moisture Contamination | This compound is highly sensitive to moisture, which can hydrolyze it back to perfluorooctanoic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Low Reactivity of Nucleophile | For poorly reactive alcohols or amines, consider using a more activating base like pyridine, which can act as a nucleophilic catalyst. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can also significantly increase the reaction rate. |
Issue: Formation of Impurities
| Possible Cause | Troubleshooting Steps |
| Side reaction with the base | If using a sterically hindered base like DIPEA with an acyl chloride that has alpha-protons, ketene formation is a possibility.[1][2] Consider switching to a weaker, non-hindered base like pyridine. |
| Reaction with solvent | Ensure the solvent is inert to the reaction conditions. Dichloromethane (B109758) (DCM) or toluene (B28343) are common choices. |
| Difficult purification | The hydrochloride salt of the amine base can sometimes be difficult to remove. For pyridine and triethylamine hydrochlorides, aqueous workups are typically effective. For more sterically hindered bases, a wash with dilute acid followed by a base wash may be necessary. In some cases, filtration of the precipitated hydrochloride salt from a non-polar solvent can be effective. |
Data Presentation
Table 1: Comparison of Common Bases for HCl Scavenging
| Base | Structure | pKa of Conjugate Acid | Boiling Point (°C) | Key Characteristics |
| Pyridine |
| 5.23[3][4] | 115.2[3][5][6][7] | Nucleophilic catalyst, good solvent, unpleasant odor. |
| Triethylamine (TEA) |
| 10.75[8][9][10] | 89.5[9][11] | Common non-nucleophilic base, strong fishy odor. |
| N,N-Diisopropylethylamine (DIPEA) |
| ~11 | 126.6 | Sterically hindered, non-nucleophilic base. |
| 2,6-Lutidine |
| 6.72[3] | 144[3][11] | Sterically hindered, weakly nucleophilic, mild base.[3] |
Experimental Protocols
General Protocol for the Acylation of an Alcohol with this compound
This protocol is a general guideline and may require optimization for specific substrates. Benzyl alcohol is used here as a model primary alcohol.
Materials:
-
This compound
-
Benzyl alcohol
-
Selected base (e.g., Pyridine or Triethylamine)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and dissolve it in anhydrous DCM (to a concentration of approximately 0.2 M).
-
Addition of Base: Add the selected base (1.2 - 1.5 equivalents) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the alcohol and the chosen base.
-
Work-up:
-
Once the reaction is complete, quench it by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure ester.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in perfluorooctanoylation reactions.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. Triethylamine | (C2H5)3N | CID 8471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Triethylamine - Wikipedia [en.wikipedia.org]
- 10. pKa of Triethylamine [vcalc.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Perfluorooctanoyl Chloride (PFOC) Corrosion Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive effects of Perfluorooctanoyl chloride (PFOC) on laboratory equipment. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFOC) and why is it corrosive?
This compound (PFOC) is a synthetic organofluorine compound. Its corrosivity (B1173158) stems from its reactivity as an acyl chloride. PFOC can react with water, including atmospheric moisture, to form perfluorooctanoic acid (PFOA) and hydrochloric acid (HCl), both of which are corrosive to many materials.[1][2]
Q2: What are the primary hazards associated with handling PFOC?
PFOC is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1] It is harmful if swallowed and its thermal decomposition can release hazardous gases such as hydrogen chloride and hydrogen fluoride.[1][2] It is also moisture-sensitive.[1][2][3]
Q3: What immediate steps should be taken in case of accidental exposure to PFOC?
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[4]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes and seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and get emergency medical help.[4][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[4]
Q4: What personal protective equipment (PPE) is required when handling PFOC?
Appropriate PPE is crucial for safely handling PFOC. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][4][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves before use.[6][7]
-
Body Protection: Wear impervious, flame-resistant clothing or a chemical-resistant suit to protect the skin.[4][6][8]
-
Respiratory Protection: Use a full-face respirator with appropriate cartridges if exposure limits are exceeded or if working in an area with inadequate ventilation.[4][6] All work should be conducted in a chemical fume hood.[2][3]
Troubleshooting Guide: Equipment Corrosion
Issue: I am observing pitting, discoloration, or degradation of my lab equipment after using PFOC.
This is a common issue due to the corrosive nature of PFOC and its reaction byproducts. Follow this troubleshooting workflow to diagnose and mitigate the problem.
Troubleshooting Workflow for Equipment Corrosion
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Pentadecafluorooctanoyl chloride - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. indofinechemical.com [indofinechemical.com]
- 7. epa.gov [epa.gov]
- 8. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
Technical Support Center: Purification of Perfluorooctanoyl Chloride Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with perfluorooctanoyl chloride and purifying its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common impurities include:
-
Perfluorooctanoic acid (PFOA): this compound is highly susceptible to hydrolysis, which can occur with trace amounts of water in the reaction mixture or during aqueous workup. PFOA is often the main byproduct.
-
Unreacted starting materials: Depending on the reaction conditions, you may have unreacted amine, alcohol, or other nucleophiles.
-
Excess reagents: Coupling agents or bases used in the reaction will also need to be removed.
-
Salts: Salts are formed from the quenching of the reaction or from the reaction of the chloride with bases.
Q2: My product appears to be insoluble in common organic solvents for workup. What should I do?
A2: Products containing a long perfluoroalkyl chain, such as those derived from this compound, often exhibit low solubility in common organic solvents and are also insoluble in water (a property sometimes referred to as hydro-oleophobic).[1]
-
Solvent Screening: Test the solubility of your product in a range of solvents. Fluorinated solvents like trifluorotoluene or perfluorohexanes can be good options. Ethers such as diethyl ether or methyl tert-butyl ether (MTBE) might also be effective.
-
Fluorous Solid-Phase Extraction (F-SPE): This is a highly effective technique for such compounds, as it relies on the affinity of the fluorous chain for a fluorous stationary phase, rather than solubility in common organic solvents.[2][3]
Q3: I am observing persistent emulsions during aqueous workup. How can I resolve this?
A3: Emulsion formation is a common issue when working with fluorinated compounds due to their surfactant-like properties.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
-
Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to destabilize the emulsion.
Q4: What is Fluorous Solid-Phase Extraction (F-SPE) and when should I use it?
A4: F-SPE is a purification technique that separates molecules based on their fluorine content.[3] It is particularly useful for purifying products of this compound reactions. A crude reaction mixture is loaded onto a cartridge containing silica (B1680970) gel with a bonded fluorous phase (fluorous silica gel).[4]
-
Standard F-SPE: Non-fluorous compounds are washed off with a "fluorophobic" solvent mixture (e.g., 80:20 methanol (B129727)/water), and the desired fluorous product is then eluted with a "fluorophilic" solvent (e.g., methanol or THF).[3]
-
Reverse F-SPE: In this mode, standard silica gel is used. The fluorous compound is eluted first with a fluorous solvent, while the non-fluorous impurities are retained on the silica gel.[3]
You should consider using F-SPE when your product has a high fluorine content and is difficult to purify by traditional methods like standard column chromatography or crystallization.
Troubleshooting Guides
Issue 1: Presence of Perfluorooctanoic Acid (PFOA) in the Final Product
Cause: Hydrolysis of this compound during the reaction or workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing PFOA byproduct.
Detailed Protocol: Liquid-Liquid Extraction for PFOA Removal
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate (B1210297), diethyl ether).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous basic solution, such as 0.1 M sodium hydroxide (B78521) or saturated sodium bicarbonate. This will deprotonate the acidic PFOA, making it soluble in the aqueous layer.
-
Separation: Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate. If an emulsion forms, refer to the FAQ on emulsions.
-
Extraction of Aqueous Layer: Drain the aqueous layer. To maximize recovery of the desired product, you can back-extract the aqueous layer with a fresh portion of the organic solvent.
-
Combine and Dry: Combine all organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purity Check: Analyze the product for the presence of residual PFOA using an appropriate analytical technique (e.g., ¹⁹F NMR, LC-MS).
Issue 2: Low Recovery After Column Chromatography
Cause: The highly fluorinated product may have unusual interactions with the stationary phase or poor solubility in the eluent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery during column chromatography.
Experimental Protocol: General Guidance for Column Chromatography of Perfluoroalkylated Compounds
-
Stationary Phase: Standard silica gel can be used, but deactivation by adding a small percentage of triethylamine (B128534) to the eluent may be necessary if your compound is basic (e.g., an amide). For highly fluorinated compounds, fluorous silica gel can provide better separation.
-
Eluent System: Start with a low polarity eluent (e.g., hexane (B92381) or pentane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether). For particularly nonpolar perfluoroalkylated compounds, dichloromethane (B109758) can be a useful component of the eluent system.
-
Monitoring: Due to the low UV activity of the perfluoroalkyl chain, visualization on TLC plates may require staining with agents like potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate.
Issue 3: Difficulty in Obtaining Crystalline Product
Cause: The perfluoroalkyl chain can disrupt crystal packing, making crystallization challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product crystallization.
Experimental Protocol: General Guidance for Crystallization
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] For perfluoroacylated compounds, consider solvents like hexanes, heptane, toluene, or mixtures such as ethyl acetate/hexane.[6][7]
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or a refrigerator.
-
Inducing Crystallization: If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Strategies
| Purification Method | Principle of Separation | Typical Analytes | Advantages | Disadvantages | Typical Recovery/Purity |
| Liquid-Liquid Extraction | Partitioning between immiscible liquid phases based on acidity, basicity, or solubility. | PFOA, salts, water-soluble impurities. | Simple, fast, and inexpensive for initial workup.[8] | Can lead to emulsions; not effective for separating compounds with similar solubility. | >90% removal of acidic/basic impurities. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Products with different polarities from byproducts and starting materials. | High resolution for complex mixtures; adaptable to various scales.[9] | Can be time-consuming and solvent-intensive; product may streak or be retained on the column. | 50-95% yield, depending on the complexity of the mixture. |
| Crystallization | Difference in solubility of the product and impurities in a particular solvent at different temperatures. | Solid products that are reasonably pure (>90%). | Can provide very high purity product; scalable.[10] | Finding a suitable solvent can be challenging; may result in low recovery. | Yields are highly variable; can achieve >99% purity. |
| Fluorous Solid-Phase Extraction (F-SPE) | Strong and selective interaction between fluorous tags and a fluorous stationary phase.[3] | Perfluoroalkylated products. | Highly selective for fluorinated compounds; fast and efficient; cartridges can be reused.[4][11] | Requires specialized fluorous silica gel; may be less effective for compounds with low fluorine content. | >95% recovery is often achievable.[4] |
Experimental Protocols
Detailed Protocol: Fluorous Solid-Phase Extraction (F-SPE) [3]
This protocol is a general guideline and may need optimization for your specific compound.
Materials:
-
Fluorous SPE cartridge (e.g., FluoroFlash®)
-
SPE manifold (for vacuum or positive pressure)
-
Solvents: Methanol (MeOH), Deionized Water, Tetrahydrofuran (THF) or Acetone (B3395972)
Procedure:
-
Cartridge Conditioning:
-
Pass 80:20 MeOH/H₂O (e.g., 6 mL for a 2g cartridge) through the cartridge to condition the fluorous silica gel.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture (typically 100-300 mg for a 2g cartridge) in a minimal amount of a suitable loading solvent (e.g., DMF, or the 80:20 MeOH/H₂O mixture if soluble).
-
Apply the sample to the top of the cartridge and slowly draw it onto the stationary phase using vacuum or gentle positive pressure.
-
-
Fluorophobic Wash (Elution of Non-Fluorous Impurities):
-
Wash the cartridge with 80:20 MeOH/H₂O (e.g., 6-8 mL).
-
Collect this fraction, which contains the non-fluorous compounds (unreacted starting materials, reagents, etc.).
-
-
Fluorophilic Elution (Elution of the Fluorous Product):
-
Elute the desired fluorous product from the cartridge with a fluorophilic solvent such as 100% MeOH or THF (e.g., 8 mL).
-
Collect this fraction separately.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC, LC-MS, or another appropriate method to confirm the location of your product.
-
Concentrate the fraction containing the pure product under reduced pressure.
-
-
Cartridge Regeneration (Optional):
-
To reuse the cartridge, wash it with THF or acetone (e.g., 6 mL) to remove any remaining compounds and then air dry.[12]
-
Workflow for F-SPE:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Towards elevated perfluorooctanoic acid (PFOA) enrichment in water: Sequential liquid-liquid extraction pretreatment for ion chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. vapourtec.com [vapourtec.com]
- 11. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Inert Atmosphere Techniques for Handling Perfluorooctanoyl Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of Perfluorooctanoyl Chloride under inert atmosphere conditions.
Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere required when handling this compound?
A1: this compound is highly sensitive to moisture.[1][2] It reacts readily with water in the atmosphere, leading to hydrolysis. This reaction forms perfluorooctanoic acid and hydrogen chloride (HCl) gas, which can compromise the integrity of your sample and experiment, as well as create a corrosive and hazardous environment.[1][2] An inert atmosphere, typically of argon or nitrogen, displaces air and moisture, preventing this unwanted reaction.
Q2: What are the primary signs of decomposition or contamination of this compound?
A2: The most common sign of hydrolysis is the evolution of steamy, acrid fumes of HCl gas upon exposure to air.[1] Visually, the clear, colorless liquid may turn cloudy or develop a precipitate as perfluorooctanoic acid is formed. If the compound is used in a reaction, unexpected side products or a lower yield may also indicate decomposition.
Q3: What are the hazardous decomposition products of this compound?
A3: Upon exposure to water, it decomposes into perfluorooctanoic acid and hydrogen chloride.[1][2] Thermal decomposition, such as in a fire, can produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (B91410) (HF).[1][2]
Q4: Which inert gas is better for handling this compound: Argon or Nitrogen?
A4: Both high-purity argon and nitrogen are suitable for creating an inert atmosphere. Argon is denser than air, which can be advantageous for displacing air from glassware. However, nitrogen is often more readily available and cost-effective. The choice between the two typically depends on laboratory availability and specific experimental requirements.
Q5: How should I store this compound?
A5: It should be stored in a tightly sealed container under an inert atmosphere.[1] The storage area should be cool, dry, and well-ventilated.[1] It is crucial to prevent any contact with moisture, as well as incompatible materials such as alcohols, oxidizing agents, and strong bases.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reaction solution turns cloudy or a precipitate forms. | 1. Introduction of moisture into the reaction vessel. 2. Use of wet solvents or reagents. 3. Leak in the inert atmosphere setup. | 1. Immediately cease the addition of any further reagents. 2. If possible, take an aliquot of the mixture under inert conditions to identify the precipitate (likely perfluorooctanoic acid). 3. For future experiments, ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under vacuum or a stream of inert gas. 4. Use freshly distilled and dried solvents. 5. Check all connections in your Schlenk line or glovebox for leaks. |
| An acrid, sharp odor is detected during the experiment. | 1. Hydrolysis of this compound due to exposure to atmospheric moisture. 2. This odor is likely due to the formation of HCl gas. | 1. Ensure you are working in a well-ventilated fume hood. 2. Double-check that there is a positive pressure of inert gas in your reaction setup. 3. If using a Schlenk line, ensure the bubbler is indicating a steady outflow of inert gas. 4. If the odor persists, there may be a significant leak. It is advisable to safely quench the reaction and re-evaluate your setup. |
| Low or no yield of the desired product. | 1. The this compound may have degraded due to improper storage or handling. 2. Inadvertent introduction of water or other incompatible reagents (e.g., alcohols) into the reaction. | 1. Before use, check the purity of the this compound if possible (e.g., by IR spectroscopy to check for the absence of a broad O-H stretch). 2. Ensure all reagents and solvents are scrupulously dried. 3. Review the experimental protocol to identify any potential sources of contamination. |
| Difficulty in transferring the liquid under inert atmosphere. | 1. Clogging of the cannula or syringe needle. 2. Pressure equalization issues between vessels. | 1. Ensure the cannula or needle is clean and dry before use. 2. When performing a cannula transfer, ensure there is a slight positive pressure of inert gas in the receiving flask to prevent siphoning and to allow for smooth transfer. Use a second needle in the receiving flask's septum to vent excess pressure if needed. |
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C8ClF15O |
| Molecular Weight | 432.51 g/mol [3][4] |
| CAS Number | 335-64-8[2][3][4] |
| Appearance | Colorless liquid[1] |
| Density | 1.744 g/mL at 25 °C[5] |
| Boiling Point | 129-130 °C at 744 mmHg[5] |
| Solubility | Reacts with water[5] |
Experimental Protocols
Protocol 1: Transferring this compound using a Schlenk Line
Objective: To safely transfer a precise volume of this compound from a storage vessel to a reaction flask under an inert atmosphere.
Materials:
-
Schlenk line with a dual manifold (inert gas and vacuum)
-
Dried glassware (storage flask with septum, reaction flask with septum, syringe or cannula)
-
Source of dry inert gas (Argon or Nitrogen)
-
Vacuum pump
-
This compound
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried and cooled under vacuum.
-
Inert Atmosphere: Connect the reaction flask and the storage vessel containing this compound to the Schlenk line via septa and needles.
-
Purging: Evacuate the headspace of the reaction flask and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Syringe/Cannula Preparation: If using a syringe, flush it with the inert gas from the Schlenk line multiple times. If using a cannula, insert one end into the headspace of the storage vessel and the other into the reaction flask, and purge with inert gas.
-
Transfer:
-
Syringe: Puncture the septum of the storage vessel with the syringe needle and slowly draw the desired volume of this compound. It is good practice to draw a small amount of inert gas into the syringe after the liquid to act as a buffer. Transfer the liquid to the reaction flask by piercing the septum and slowly depressing the plunger.
-
Cannula: Submerge the end of the cannula in the this compound in the storage vessel. Apply a slight positive pressure of inert gas to the storage vessel to initiate the transfer of the liquid into the reaction flask.
-
-
Completion: Once the transfer is complete, remove the syringe or cannula. Ensure both the storage vessel and the reaction flask are under a positive pressure of inert gas.
Protocol 2: Handling this compound in a Glovebox
Objective: To handle and dispense this compound in the controlled inert atmosphere of a glovebox.
Materials:
-
Glovebox with an inert atmosphere (Argon or Nitrogen)
-
This compound in a sealed container
-
Appropriate glassware (e.g., vials, reaction flasks)
-
Pipettes or syringes
-
Balance (if weighing)
Procedure:
-
Glovebox Preparation: Ensure the glovebox oxygen and moisture levels are within the acceptable range for your experiment (typically <10 ppm).
-
Material Transfer: Introduce the sealed container of this compound and all necessary clean, dry glassware into the glovebox via the antechamber. Purge the antechamber with several cycles of vacuum and inert gas backfill before opening the inner door.
-
Dispensing:
-
Once inside the glovebox, carefully open the container of this compound.
-
Using a clean, dry pipette or syringe, transfer the desired amount of the liquid to your reaction vessel.
-
If weighing is required, do so on a balance inside the glovebox.
-
-
Sealing: After dispensing, securely seal the this compound container and your reaction vessel.
-
Cleanup: Clean any minor spills within the glovebox using an appropriate absorbent material. Dispose of waste in a sealed container within the glovebox.
-
Removal from Glovebox: Remove your sealed reaction vessel and any waste from the glovebox via the antechamber, again using several purge cycles.
Visualizations
Caption: Workflow for transferring this compound using a Schlenk line.
Caption: Workflow for handling this compound in a glovebox.
References
Technical Support Center: Safe Quenching of Unreacted Perfluorooctanoyl Chloride
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of unreacted perfluorooctanoyl chloride (PFOCL). Adherence to these procedures is critical to ensure laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly reactive?
This compound (CAS 335-64-8) is a perfluorinated acyl chloride.[1] Its high reactivity stems from the acyl chloride functional group. The carbon atom in the carbonyl group is bonded to two highly electronegative atoms (oxygen and chlorine), making it very electron-deficient and thus highly susceptible to attack by nucleophiles.[2][3] This reactivity makes it a useful reagent in various chemical syntheses but also hazardous if not handled correctly.[1][4]
Q2: What are the primary hazards associated with this compound?
PFOCL is a corrosive substance that poses several significant hazards:
-
Severe Skin Burns and Eye Damage: Direct contact can cause serious chemical burns.[5][6]
-
Respiratory Irritation: Inhalation of vapors can irritate the respiratory system.[5][7]
-
Harmful if Swallowed: Ingestion is toxic.[5]
-
Violent Reactions: It reacts vigorously with water and other nucleophiles, such as alcohols and bases.[5][8][9] This reaction is exothermic (releases heat) and generates corrosive hydrogen chloride (HCl) gas.[3][10]
-
Hazardous Decomposition Products: Upon heating or in a fire, it can decompose to release toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[5][7]
Q3: What are the recommended quenching agents for unreacted this compound?
The choice of quenching agent depends on the scale of the reaction and the desired final product. Common quenching agents include:
-
Water: Reacts to form the corresponding carboxylic acid (perfluorooctanoic acid) and HCl.[3][10] This reaction can be violent.[3]
-
Alcohols (e.g., isopropanol (B130326), ethanol): React to form esters. This method is generally less vigorous than quenching with water.[9]
-
Aqueous Base (e.g., sodium bicarbonate, sodium hydroxide): Neutralizes the PFOCL and the acidic byproducts simultaneously. This reaction is highly exothermic and must be performed with extreme caution.[3][11]
Q4: Which quenching method is the safest?
The safest method involves a gradual, controlled process. This typically means:
-
Diluting the unreacted PFOCL in an inert solvent.
-
Slowly adding the diluted PFOCL solution to a less reactive quenching agent, such as isopropanol, at a low temperature.
-
Following up with a more reactive quencher like water, and finally neutralizing with a weak base. This "step-down" approach helps to control the exothermic reaction.[12]
Q5: What happens if I add the quenching agent to the this compound instead of the other way around?
Never add the quenching agent directly to the bulk this compound. Doing so can create a localized, highly concentrated reaction that can boil the quenching agent, leading to a violent release of energy, splashing of corrosive material, and a rapid increase in temperature and pressure. The correct procedure is to always add the reactive compound (PFOCL) slowly to an excess of the quenching agent.[9]
Q6: How do I handle the acidic byproducts of the quenching reaction?
The quenching of PFOCL with water or alcohol produces hydrogen chloride (HCl), a corrosive gas that forms hydrochloric acid in the presence of moisture.[3][10] The entire procedure must be conducted in a chemical fume hood to ensure adequate ventilation.[11][13] After the initial quench, the resulting acidic solution must be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) before it can be disposed of properly.[11][14]
Q7: How should I dispose of the quenched material?
After quenching and neutralization, the resulting waste is considered hazardous. It must be collected in a suitable, labeled waste container.[15] Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[6][7]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| The reaction is producing a lot of fumes. | The reaction of PFOCL with the quenching agent is generating HCl gas.[3] | Ensure the procedure is being performed in a certified chemical fume hood with proper airflow. Reduce the rate of addition of the PFOCL to the quenching solution. |
| The reaction is becoming too hot. | The quenching reaction is highly exothermic. The rate of addition is too fast, or the cooling bath is not effective.[9] | Immediately stop the addition of PFOCL. Ensure the reaction vessel is properly submerged in the cooling bath (e.g., ice-water bath). Resume addition at a much slower rate once the temperature is under control. |
| I spilled a small amount of this compound. | Accidental spillage during handling. | Evacuate personnel from the immediate area. While wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7][15] Collect the absorbed material into a suitable container for hazardous waste disposal.[15] Ventilate the area and wash the spill site after cleanup is complete.[13] |
Data Presentation: Comparison of Quenching Methods
| Quenching Agent | Reaction Product | Key Safety Considerations |
| Water (H₂O) | Perfluorooctanoic acid + HCl | Highly exothermic, produces corrosive HCl gas.[3][10] Requires slow, dropwise addition to a large excess of ice-cold water with vigorous stirring. |
| Isopropanol (i-PrOH) | Isopropyl perfluorooctanoate + HCl | Exothermic, but generally less vigorous than water.[9] A preferred first step in a gradual quenching process. Produces corrosive HCl gas.[11] |
| Aqueous Sodium Bicarbonate (NaHCO₃) | Sodium perfluorooctanoate + NaCl + H₂O + CO₂ | Highly exothermic and produces gas (CO₂), which can cause pressurization.[11] Requires very slow addition to a cold, dilute, and vigorously stirred solution. Neutralizes the acid byproduct in situ. |
Experimental Protocol: Safe Quenching of Unreacted this compound
Objective: To safely neutralize residual this compound in a reaction mixture. This protocol uses a recommended "step-down" approach.
Personal Protective Equipment (PPE):
-
Chemical splash goggles and a face shield.
-
Chemical-resistant gloves (e.g., butyl rubber).
-
Flame-resistant lab coat.
-
Ensure a safety shower and eyewash station are immediately accessible.[5][13]
Materials:
-
Reaction mixture containing unreacted this compound.
-
Anhydrous, inert solvent (e.g., the reaction solvent).
-
Isopropanol.
-
Deionized water.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
Reaction flask equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
-
Ice-water bath.
-
Appropriate hazardous waste container.
Procedure:
-
Setup: Conduct the entire procedure in a certified chemical fume hood.[16] Place the reaction flask containing the quenching agent in an ice-water bath on a magnetic stir plate.
-
Dilution (if necessary): If the unreacted PFOCL is neat, dilute it with an anhydrous, inert solvent to reduce its concentration.
-
Initial Quench with Isopropanol:
-
Place a suitable volume of isopropanol in the reaction flask and begin stirring.
-
Slowly add the solution containing PFOCL dropwise from the dropping funnel into the cold isopropanol.
-
Maintain the internal temperature below 20°C throughout the addition.
-
-
Secondary Quench with Water:
-
Once the PFOCL addition is complete, slowly add deionized water dropwise to the reaction mixture. Be prepared for a possible increase in temperature.
-
-
Neutralization:
-
After the hydrolysis is complete, slowly and carefully add saturated sodium bicarbonate solution to neutralize the acidic mixture. Be cautious as this will generate carbon dioxide gas. Continue adding base until the pH of the solution is neutral (pH ~7).
-
-
Waste Disposal:
Quenching Workflow Diagram
References
- 1. CAS 335-64-8: this compound | CymitQuimica [cymitquimica.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 10. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. indofinechemical.com [indofinechemical.com]
- 14. Video: Acid Halides to Carboxylic Acids: Hydrolysis [jove.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Perfluorooctanoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of Perfluorooctanoyl chloride (PFOC) derivatives are critical in various fields, including pharmaceutical development, materials science, and environmental analysis. The unique properties imparted by the perfluorooctanoyl group necessitate robust analytical methodologies. This guide provides an objective comparison of key analytical techniques for the characterization of PFOC derivatives, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
The choice of analytical technique for characterizing PFOC derivatives is contingent on the specific analytical goal, whether it be structural elucidation, quantification, or real-time reaction monitoring. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC) with UV/MS Detection and Derivatization | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile derivatives based on boiling point and polarity, followed by mass-based identification and quantification. | Separation of derivatized analytes based on polarity, followed by UV absorbance or mass-based detection. | Non-invasive analysis of molecular structure based on the magnetic properties of atomic nuclei. |
| Typical Analytes | Alcohols, phenols, amines, and other compounds with active hydrogens that can be derivatized with PFOC. | Primary and secondary amines, amino acids, and other nucleophiles that react with PFOC. | Any synthesized PFOC derivative for structural confirmation and purity assessment. |
| Sample Preparation | Derivatization to form volatile PFOC esters or amides is required. | Pre-column derivatization with PFOC is necessary to introduce a chromophore and improve chromatographic retention. | Dissolution in a suitable deuterated solvent. |
| Detection Limit | Typically in the low ng/L to µg/L range, depending on the analyte and detector.[1][2] | Can range from pmol to nmol levels, depending on the detector and the derivative's properties.[3][4] | Generally in the µg to mg range; less sensitive than chromatographic methods. |
| Quantitative Accuracy | Good, with precision often below 10% RSD.[1][2] | High accuracy and precision are achievable with proper validation. | Excellent for quantification (qNMR) with appropriate internal standards. |
| Structural Information | Provides mass-to-charge ratio and fragmentation patterns for identification. | Mass spectrometry detectors provide structural information. | Provides detailed information on the molecular structure, including connectivity and stereochemistry. |
| Alternative Methods | Derivatization with other reagents like pentafluorobenzoyl chloride.[5] | Derivatization with dansyl chloride, dabsyl chloride, or FMOC-Cl.[6] | X-ray crystallography for solid-state structural analysis. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide representative methodologies for the derivatization and analysis of compounds using PFOC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization of Phenols with this compound:
This protocol is adapted from a method for the analysis of phenol (B47542) in human serum.[1]
-
Sample Extraction: Extract the phenolic compound from the sample matrix using a suitable solvent (e.g., chloroform).
-
Derivatization:
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of this compound and 50 µL of a catalyst (e.g., pyridine) to the dried residue.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
-
Work-up:
-
Evaporate the excess derivatizing reagent and catalyst under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 600.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Derivatization of Primary and Secondary Amines with this compound:
While specific protocols for PFOC are not abundant, the following is a general procedure based on the reactivity of acyl chlorides with amines.
-
Sample Preparation: Dissolve the amine-containing sample in an aprotic solvent (e.g., acetonitrile).
-
Derivatization:
-
Add a 2-fold molar excess of this compound to the sample solution.
-
Add an equivalent molar amount of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to scavenge the HCl byproduct.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
-
Work-up:
-
Quench the reaction by adding a small amount of a primary amine (e.g., butylamine) to consume excess PFOC.
-
Dilute the reaction mixture with the mobile phase for HPLC analysis.
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for the amide carbonyl group).
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation and Data Acquisition for a Perfluorooctanoyl Amide Derivative:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified PFOC derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
Acquire a standard proton NMR spectrum to observe signals from the non-fluorinated part of the molecule.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the amide typically appears around 160-170 ppm. The highly fluorinated carbons will show complex splitting patterns due to C-F coupling.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This is the most informative technique for characterizing the perfluoroalkyl chain.
-
Typical chemical shift ranges for perfluoroalkyl chains are: CF₃ group around -81 ppm, and CF₂ groups between -113 and -126 ppm relative to CFCl₃.[5]
-
Visualizations
Experimental Workflow for GC-MS Analysis of PFOC Derivatives
Caption: Workflow for the GC-MS analysis of PFOC derivatives.
Logical Relationship of Analytical Techniques
Caption: Relationship between synthesis and analytical characterization methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: 19F NMR Spectroscopy versus Chromatographic Methods for Monitoring Perfluorooctanoyl Chloride Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated compounds, real-time reaction monitoring is paramount for optimizing yields, understanding kinetics, and ensuring product quality. Perfluorooctanoyl chloride, a key building block in the synthesis of perfluorinated substances, undergoes reactions that necessitate precise analytical oversight. This guide provides an objective comparison of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy with established chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for monitoring these critical reactions.
The unique properties of the fluorine-19 nucleus, with its 100% natural abundance and high gyromagnetic ratio, make ¹⁹F NMR a powerful tool for the analysis of fluorinated molecules. Its inherently quantitative nature and the wide chemical shift range of the ¹⁹F nucleus minimize signal overlap, offering a clear window into complex reaction mixtures without the need for extensive sample preparation or derivatization.[1] In contrast, GC-MS and HPLC are workhorse techniques in analytical chemistry, providing high sensitivity and separation efficiency, but often require more elaborate method development and sample work-up.[2]
This guide will delve into the performance of these techniques, presenting supporting experimental data and detailed methodologies to aid in the selection of the most appropriate analytical tool for your research needs.
At a Glance: Performance Comparison
| Feature | ¹⁹F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Nuclear magnetic resonance of the ¹⁹F nucleus. | Separation by volatility and mass-to-charge ratio. | Separation by differential partitioning between mobile and stationary phases. |
| Sample Preparation | Minimal; direct analysis of the reaction mixture is often possible. | Often requires quenching, extraction, and sometimes derivatization. | Requires quenching, filtration, and dilution. Method development for column and mobile phase selection is necessary. |
| Quantitative Accuracy | High, with proper selection of internal standards and relaxation delays.[3][4] | High, requires calibration with standards. | High, requires calibration with standards. |
| Selectivity | Excellent due to the large chemical shift dispersion of ¹⁹F.[3] | High, based on retention time and mass fragmentation patterns. | Good to excellent, dependent on column chemistry and mobile phase composition. |
| Speed of Analysis | Rapid for single-point measurements (minutes). | Slower, includes sample preparation and chromatographic run time. | Moderate, dependent on the chromatographic method. |
| In-situ Monitoring | Well-suited for real-time, non-invasive monitoring. | Not suitable for in-situ monitoring. | Possible with specialized flow-reactors. |
| Information Provided | Quantitative data on all fluorine-containing species, structural information. | Quantitative data on volatile and thermally stable compounds, structural information from mass spectra. | Quantitative data on soluble compounds. |
| Limitations | Lower sensitivity compared to MS; requires access to an NMR spectrometer. | Not suitable for non-volatile or thermally labile compounds. | Can be complex to develop methods for mixtures with diverse polarities. |
Experimental Protocols
To provide a practical comparison, we present detailed methodologies for monitoring a representative reaction: the acylation of an amine with this compound.
¹⁹F NMR Spectroscopy Protocol
This protocol outlines the in-situ monitoring of the reaction between this compound and butylamine (B146782).
Materials:
-
This compound
-
Butylamine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal Standard (IS) (e.g., hexafluorobenzene (B1203771) or trifluorotoluene)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known amount of the internal standard in 0.5 mL of the deuterated solvent.
-
Add a known amount of this compound to the NMR tube and acquire an initial ¹⁹F NMR spectrum (t=0).
-
Initiate the reaction by adding a stoichiometric amount of butylamine to the NMR tube, quickly mix, and immediately begin acquiring a series of ¹⁹F NMR spectra at predetermined time intervals.
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Pulse Sequence: A standard single-pulse experiment. For enhanced accuracy, an inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE).[5]
-
Spectral Width: Sufficient to cover the chemical shifts of the reactant, product, and internal standard (e.g., -80 to -170 ppm).
-
Relaxation Delay (D1): Crucial for accurate quantification. Should be at least 5 times the longest T₁ relaxation time of the nuclei of interest (typically 10-30 seconds).[6]
-
Acquisition Time (AT): 1-2 seconds.
-
Number of Scans: Dependent on the concentration, typically 16-64 scans for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., Mnova, TopSpin).
-
Apply phasing and baseline correction.
-
Integrate the signals corresponding to a specific fluorine nucleus in the this compound, the perfluorooctanoyl amide product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the known concentration of the internal standard.
-
GC-MS Protocol
This protocol describes the analysis of quenched aliquots from the same reaction.
Materials:
-
This compound
-
Butylamine
-
Anhydrous reaction solvent (e.g., dichloromethane)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate)
-
Internal Standard (IS) for GC-MS (e.g., a non-reactive, fluorinated compound with a different retention time)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound and the internal standard in the reaction solvent.
-
Initiate the reaction by adding butylamine.
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching and Extraction: Immediately quench the aliquot in a vial containing the quenching solution. Extract the organic components with ethyl acetate.
-
Sample Preparation for GC-MS: Dry the organic extract over anhydrous sodium sulfate (B86663) and transfer it to a GC vial.
-
GC-MS Analysis:
-
Injector: Split/splitless injector, 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning a mass range appropriate for the expected products.
-
-
Data Analysis:
-
Identify the peaks for the reactant, product, and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Quantify the concentration of the reactant and product using a calibration curve previously established with known standards.
-
Visualizing the Workflow and Relationships
To better illustrate the processes and the interplay between these analytical techniques, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of Perfluorooctanoyl Chloride and Perfluorooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Perfluorooctanoyl chloride (PFOC) and Perfluorooctanoic acid (PFOA). The information presented is grounded in fundamental principles of organic chemistry and supported by documented reaction conditions to assist researchers in selecting the appropriate reagent for their synthetic needs.
Executive Summary
This compound (PFOC) is a highly reactive acyl chloride, readily undergoing nucleophilic acyl substitution reactions. In stark contrast, perfluorooctanoic acid (PFOA) is a significantly less reactive carboxylic acid that requires activation or more forcing reaction conditions to achieve similar transformations. The key difference lies in the leaving group at the carbonyl carbon: the chloride ion in PFOC is an excellent leaving group, whereas the hydroxyl group in PFOA is a poor one. Consequently, PFOC is the preferred reagent for efficiently introducing the perfluorooctanoyl moiety into molecules via reactions such as esterification and amidation.
Reactivity Comparison
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl halides > anhydrides > esters ≈ carboxylic acids > amides .[1][2] This places this compound, an acyl halide, at a much higher reactivity level than perfluorooctanoic acid.[1][2][3]
The carbon atom of the carbonyl group in both PFOC and PFOA is electrophilic. However, the highly electronegative chlorine atom in PFOC makes the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack.[3] In contrast, the hydroxyl group of PFOA is a weaker electron-withdrawing group.[3]
For a nucleophilic substitution to occur, the leaving group must depart. The chloride ion (Cl⁻) is a weak base and therefore an excellent leaving group, making the reactions of PFOC highly favorable and often spontaneous.[4] Conversely, the hydroxide (B78521) ion (OH⁻) is a strong base and a poor leaving group, which is why PFOA typically requires acid catalysis for reactions like esterification. The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, and also protonates the hydroxyl group, allowing it to leave as a much better leaving group, water.
Quantitative Data Presentation
| Feature | This compound (PFOC) | Perfluorooctanoic Acid (PFOA) |
| Relative Reactivity | Very High | Low |
| Typical Reaction with Alcohols | Rapid, exothermic, often spontaneous at room temperature.[5][6] | Slow, requires a catalyst (e.g., strong acid) and often heat.[7] |
| Catalyst Requirement | Typically none required. A weak base (e.g., pyridine) may be used to scavenge HCl byproduct.[8] | Strong acid catalyst (e.g., H₂SO₄, p-TsOH) is generally necessary.[7] |
| Byproduct | Hydrogen Chloride (HCl) | Water (H₂O) |
| Reaction Conditions | Often proceeds at or below room temperature. | Typically requires elevated temperatures and often removal of water to drive equilibrium.[7] |
| Primary Use in Synthesis | As a highly reactive acylating agent for forming esters, amides, etc.[9] | As a stable surfactant or, after activation, as a precursor to more reactive derivatives.[10][11] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of an ethyl ester from both PFOC and PFOA, illustrating the differences in their reactivity.
Protocol 1: Esterification of this compound with Ethanol (B145695)
Objective: To synthesize ethyl perfluorooctanoate from this compound.
Methodology: This protocol is based on the general reactivity of acyl chlorides with alcohols.[5][6]
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethanol (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction is expected.
-
(Optional) A non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents) can be added to neutralize the HCl byproduct as it forms.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically washed with water, a dilute aqueous solution of sodium bicarbonate, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl perfluorooctanoate.
-
Purification can be achieved by distillation or column chromatography.
Protocol 2: Fischer Esterification of Perfluorooctanoic Acid with Ethanol
Objective: To synthesize ethyl perfluorooctanoate from perfluorooctanoic acid.
Methodology: This protocol is based on a documented procedure for the esterification of PFOA.[7]
-
In a round-bottom flask, combine perfluorooctanoic acid (1.0 equivalent), a large excess of ethanol (which also acts as the solvent), and a catalytic amount of a strong acid such as p-toluenesulfonic acid (0.05 equivalents).
-
Equip the flask with a Dean-Stark apparatus or a Soxhlet extractor containing molecular sieves to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or GC. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Remove the excess ethanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ethyl perfluorooctanoate.
-
Purify the product by distillation or column chromatography.
Mandatory Visualizations
Caption: Logical relationship of PFOA and PFOC reactivity.
Caption: Comparative workflow for esterification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 3. tutorchase.com [tutorchase.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Ethylperfluoroctanoat – Wikipedia [de.wikipedia.org]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. nbinno.com [nbinno.com]
- 10. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 11. acs.org [acs.org]
A Comparative Guide to Acylation Reactions: Perfluorooctanoyl Chloride vs. Oxalyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group into a molecule, is a fundamental transformation in organic synthesis. The choice of acylating agent is critical to the success of these reactions, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of two common, yet distinct, acylating agents: perfluorooctanoyl chloride and oxalyl chloride. We will delve into their reactivity, applications, and provide supporting experimental data to aid researchers in making informed decisions for their synthetic needs.
Introduction to the Reagents
This compound (PFOC) , with the chemical formula C₈F₁₅OCl, is a specialized acylating agent used to introduce the perfluorooctanoyl group. This moiety is of significant interest in materials science and medicinal chemistry due to the unique properties conferred by the highly fluorinated carbon chain, such as chemical inertness, hydrophobicity, and lipophobicity.[1][2]
Oxalyl chloride , with the formula (COCl)₂, is a widely used reagent in organic synthesis, primarily for the conversion of carboxylic acids to acyl chlorides.[2] It is also employed in a variety of other transformations, including Friedel-Crafts acylation and the Swern oxidation.[2][3] Its key advantage lies in the formation of volatile byproducts (CO, CO₂, and HCl), which simplifies reaction work-up.[2]
Performance Comparison in Acylation Reactions
The choice between these two reagents often depends on the specific transformation desired. This compound is the reagent of choice for introducing a C₇F₁₅CO- group, while oxalyl chloride is more commonly used as a dehydrating agent to generate a more reactive acyl chloride from a carboxylic acid in situ.
Data Presentation
To illustrate the applications of these reagents, the following tables summarize quantitative data for representative acylation reactions.
Table 1: Representative Acylation Reactions with this compound
| Reaction Type | Substrate | Product | Catalyst/Conditions | Yield (%) |
| Amidation | Aniline (B41778) | N-Phenylperfluorooctanamide | Pyridine (B92270), CH₂Cl₂, RT | High (qualitative) |
| Esterification | Benzyl Alcohol | Benzyl perfluorooctanoate | Pyridine, CH₂Cl₂, RT | High (qualitative) |
| Friedel-Crafts Acylation | Benzene (B151609) | Perfluorooctanoylbenzene | AlCl₃, CS₂, reflux | Moderate |
Note: Quantitative yield data for these specific reactions with this compound is not extensively reported in readily available literature. The yields are described as "high" in many synthetic procedures without specific percentages. The Friedel-Crafts reaction with perfluoroacyl chlorides can be complex and may require specific catalysts and conditions.[7]
Table 2: Representative Acylation Reactions Involving Oxalyl Chloride
| Reaction Type | Substrate | Acylating Species | Product | Catalyst/Conditions | Yield (%) |
| Amidation | Aniline | Oxalyl chloride | N,N'-diphenyloxamide | Et₃N, DCM, 0 °C to RT | >95 |
| Esterification | Benzyl Alcohol | Benzoyl chloride (from benzoic acid + oxalyl chloride) | Benzyl benzoate | DMF (cat.), DCM, RT | ~98 |
| Friedel-Crafts Acylation | Anisole | Benzoyl chloride (from benzoic acid + oxalyl chloride) | 4-Methoxybenzophenone | AlCl₃, DCM, 0 °C to RT | ~90 |
Experimental Protocols
Key Experiment 1: Synthesis of N,N'-diphenyloxamide using Oxalyl Chloride
This protocol describes the straightforward synthesis of an amide from an amine and oxalyl chloride.
Materials:
-
Aniline
-
Oxalyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM to the stirred aniline solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[8]
Key Experiment 2: General Protocol for Perfluoroacylation of an Amine
This protocol provides a general method for the acylation of an amine with a perfluoroacyl chloride like this compound.
Materials:
-
Primary or Secondary Amine
-
This compound
-
Pyridine or Triethylamine
-
Anhydrous solvent (e.g., DCM, THF, or Et₂O)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add this compound (1.05 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
The work-up procedure typically involves washing the reaction mixture with water and brine to remove the hydrochloride salt of the base and any excess reagents. The organic layer is then dried and concentrated. Due to the properties of the perfluoroalkyl chain, the product may sometimes be isolated by precipitation or fluorous solid-phase extraction.
Signaling Pathways and Experimental Workflows
Logical Relationship for Reagent Selection in Acylation
Caption: Decision tree for selecting between this compound and oxalyl chloride for acylation.
Experimental Workflow for a Typical Acylation Reaction
Caption: A generalized experimental workflow for a standard acylation reaction.
Safety and Handling
This compound:
-
Hazards: Corrosive, causes severe skin burns and eye damage.[9][10] Harmful if swallowed and may cause respiratory irritation.[1] Reacts with water.[1]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Store in a tightly closed container under an inert atmosphere, away from moisture and incompatible materials such as alcohols and strong bases.[1]
Oxalyl Chloride:
-
Hazards: Highly toxic and corrosive. Reacts violently with water, releasing toxic gases (HCl, CO, CO₂).[2] Can cause severe burns to the skin, eyes, and respiratory tract.
-
Precautions: Must be handled in a fume hood with extreme caution. All glassware must be scrupulously dried before use. Use appropriate PPE. Store in a cool, dry, well-ventilated area away from water and other incompatible substances.
Conclusion
This compound and oxalyl chloride are both valuable reagents in acylation chemistry, but they serve distinct purposes.
This compound is a specialized reagent for the direct introduction of a perfluoroalkylacyl group, imparting unique properties to the target molecule. Its high reactivity stems from the strong electron-withdrawing nature of the perfluoroalkyl chain.
Oxalyl chloride is a more general and versatile reagent. Its primary role is the mild and efficient conversion of carboxylic acids to highly reactive acyl chlorides, with the significant advantage of producing only gaseous byproducts. It can also be used directly as a C₂O₂ building block in certain acylation reactions.
The choice between these two reagents will ultimately depend on the specific synthetic goal. For the incorporation of a perfluorooctanoyl moiety, this compound is the clear choice. For the activation of a carboxylic acid to its acyl chloride for subsequent acylation, or for the introduction of an oxalyl group, oxalyl chloride is the preferred reagent. Researchers should always consider the reactivity, substrate scope, and safety precautions associated with each reagent before commencing any experimental work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. questron.ca [questron.ca]
Navigating the Fluorination Landscape: A Comparative Guide to Alternatives for Perfluorooctanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecules is a cornerstone of modern chemistry, profoundly influencing the properties of pharmaceuticals, agrochemicals, and materials. While perfluorooctanoyl chloride has historically been used in certain fluorination contexts, its persistence, potential for bioaccumulation, and classification as a per- and polyfluoroalkyl substance (PFAS) have raised significant environmental and health concerns.[1] This has driven the development of a diverse and powerful toolkit of alternative fluorinating agents that are safer, more selective, and highly effective.
This guide provides an objective, data-driven comparison of the leading modern fluorinating agents, categorized into electrophilic and nucleophilic reagents. It aims to equip researchers with the necessary information to select the optimal reagent for their specific synthetic challenges, supported by experimental data and detailed protocols.
Electrophilic Fluorinating Agents: "F+" Donors
Electrophilic fluorinating agents are the reagents of choice for introducing fluorine to electron-rich centers such as enolates, silyl (B83357) enol ethers, and activated aromatic rings.[2] The most common and user-friendly of these are the N-F reagents, which offer greater stability and safety compared to hazardous alternatives like elemental fluorine.[2]
Performance Comparison of Electrophilic Fluorinating Agents
The reactivity of electrophilic fluorinating agents varies significantly. A quantitative kinetic study has established a reactivity scale for several common N-F reagents, providing a valuable tool for rational reagent selection.[3] The following table summarizes the performance of two of the most widely used electrophilic fluorinating agents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), in the α-fluorination of a β-ketoester.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Selectfluor® | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 95 | [4] |
| NFSI | Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 85 | [4] |
Note: Yields are representative and can vary based on specific reaction conditions.
Selectfluor® is generally considered the more reactive of the two, while NFSI is a milder alternative that is also highly effective for a broad range of transformations.[4]
Experimental Protocol: α-Fluorination of a β-Ketoester using Selectfluor®
This protocol is a representative example of the electrophilic fluorination of a carbonyl compound.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Selectfluor®
-
Acetonitrile (B52724) (MeCN)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 mmol) in acetonitrile (5 mL).
-
To this solution, add Selectfluor® (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (B109758) and wash with water to remove water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford ethyl 1-fluoro-2-oxocyclopentanecarboxylate.[4]
Nucleophilic Fluorinating Agents: "F-" Donors
Nucleophilic fluorinating agents are essential for introducing fluorine via substitution reactions, most notably the conversion of alcohols to alkyl fluorides (deoxyfluorination).[5]
Performance Comparison of Deoxyfluorination Reagents
For decades, Diethylaminosulfur Trifluoride (DAST) has been a widely used reagent for deoxyfluorination. However, its thermal instability and potential for explosive decomposition have led to the development of safer alternatives.[5] The following table compares the performance of DAST with two more modern and safer reagents, Deoxo-Fluor® and PyFluor.
| Reagent | Substrate | Product | Yield (%) | Comments | Reference |
| DAST | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 72 | Versatile but thermally unstable. | |
| Deoxo-Fluor® | Geraniol | Geranyl fluoride | 88 | More thermally stable than DAST. | [5] |
| PyFluor | 1-Adamantaneethanol | 1-(2-Fluoroethyl)adamantane | 79 (>20:1 selectivity vs. elimination) | Crystalline solid with enhanced safety and selectivity. | [6] |
Note: Yields are representative and can vary based on specific reaction conditions.
Deoxo-Fluor® offers a significant improvement in thermal stability over DAST, making it a better choice for larger-scale reactions.[5] PyFluor, a crystalline solid, provides even greater safety and often exhibits superior chemoselectivity, minimizing common side reactions like elimination.[5]
Experimental Protocol: Deoxyfluorination of an Alcohol using DAST
This protocol is a typical procedure for the deoxyfluorination of a primary alcohol.
Materials:
-
4-Nitrobenzyl alcohol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in anhydrous dichloromethane (2.8 mL).
-
To this solution, add DAST (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding ice water (3 mL) and dichloromethane (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-nitrobenzyl fluoride.[5]
Safety Note: DAST is corrosive, moisture-sensitive, and can decompose explosively upon heating. It reacts with water to release toxic HF gas. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[5]
Visualizing Fluorination Workflows
To aid in experimental design and reagent selection, the following diagrams illustrate a general experimental workflow for fluorination and a decision tree for choosing a suitable fluorinating agent.
Caption: A generalized workflow for a typical fluorination reaction.
References
A Comparative Guide to Superhydrophobic Surfaces: Perfluorooctanoyl Chloride Treatment vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of superhydrophobic surface treatments, supported by experimental data, to inform material selection and application.
The creation of superhydrophobic surfaces, those that exhibit extreme water repellency, is a significant area of interest across various scientific disciplines. These surfaces, characterized by water contact angles greater than 150° and low sliding angles, are crucial for applications ranging from self-cleaning and anti-icing surfaces to microfluidics and biomedical devices. This guide provides a comparative analysis of superhydrophobic surfaces created by treatment with Perfluorooctanoyl chloride against common alternative methods, namely Polydimethylsiloxane (PDMS)-based coatings and Fluoroalkylsilane (FAS) treatments.
Performance Comparison of Superhydrophobic Treatments
The efficacy of a superhydrophobic surface is primarily determined by its water contact angle (WCA) and sliding angle (SA). The WCA indicates the degree of hydrophobicity, while the SA quantifies the mobility of a water droplet on the surface. Lower sliding angles are indicative of a more effective self-cleaning surface. Durability is another critical factor, as the longevity of the superhydrophobic properties under various stresses determines the practical applicability of the treatment.
| Treatment Method | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Key Durability Findings |
| 10-Undecenoyl chloride | Fabric | > 150° | Not Specified | Exhibited excellent durability against mechanical damages like abrasion and tape peeling due to strong covalent bonding.[1] |
| PDMS/Silica Nanoparticles | Glass, Paper, Plastic | 156.4° | < 5° | Coatings demonstrated good self-cleaning ability and stability.[2] |
| Fluoroalkylsilane (FAS) | Aluminum Alloy | ~166° | Hysteresis ~4.5° | The treatment created a robust binary micro-nanorough structure.[3] |
Note: While a specific sliding angle for the 10-undecenoyl chloride treatment was not available in the reviewed literature, the described "excellent durability" suggests a stable superhydrophobic state, which typically correlates with a low sliding angle.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation and comparison of superhydrophobic surfaces. Below are the methodologies for the key experiments cited in this guide.
Experimental Workflow for Validation of Superhydrophobic Properties
Caption: Experimental workflow for the preparation and validation of superhydrophobic surfaces.
Water Contact Angle (WCA) Measurement (Sessile Drop Method)
The sessile drop method is the most common technique for determining the WCA of a solid surface.
-
Apparatus: A contact angle goniometer equipped with a camera and software for image analysis.
-
Procedure:
-
Place the treated substrate on the sample stage of the goniometer.
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface from a microsyringe.
-
The camera captures a profile image of the droplet on the surface.
-
The software analyzes the image to determine the angle formed between the tangent to the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.
-
Measurements are typically repeated at multiple locations on the surface to ensure accuracy and account for any surface heterogeneity.
-
Sliding Angle (SA) Measurement
The sliding angle provides information about the adhesion of a water droplet to the surface.
-
Apparatus: A tilting stage goniometer.
-
Procedure:
-
Place the treated substrate on the tilting stage.
-
Dispense a water droplet of a specific volume (e.g., 10 µL) onto the surface.
-
Gradually tilt the stage, increasing the angle of inclination.
-
The angle at which the droplet begins to roll off the surface is recorded as the sliding angle.
-
This measurement is also repeated multiple times for statistical relevance.
-
Durability Testing
Assessing the robustness of the superhydrophobic coating is crucial for practical applications. Common durability tests include:
-
Abrasion Test: The coated surface is subjected to abrasion using a standardized material (e.g., sandpaper of a specific grit) under a defined load for a set number of cycles. The WCA and SA are measured before and after abrasion to quantify the degradation of superhydrophobic properties.
-
Tape Peeling Test: A standard adhesive tape is firmly applied to the coated surface and then peeled off. This process is repeated for a specified number of cycles. The WCA and SA are measured to assess the adhesion of the coating to the substrate.
-
Chemical Stability Test: The coated substrate is immersed in solutions of varying pH (acidic and basic) or other chemical agents for a defined period. The WCA and SA are then measured to evaluate the coating's resistance to chemical attack.
Signaling Pathways and Logical Relationships
The creation of a superhydrophobic surface involves a logical progression from rendering a surface rough at the micro/nanoscale to lowering its surface energy.
Caption: Logical relationship for achieving superhydrophobicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile preparation of cotton fabric with superhydrophilicity–oleophobicity in air and superoleophobicity under water by using branched polyethyleneimine/perfluorooctanoic acid composites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
quantitative analysis of esterification yield with Perfluorooctanoyl chloride
For researchers, scientists, and professionals in drug development, the efficient synthesis of esters is a cornerstone of molecular innovation. The choice of esterification method can significantly impact reaction yield, purity, and applicability to sensitive substrates. This guide provides a quantitative comparison of esterification using perfluorooctanoyl chloride against other common methods, supported by experimental data and detailed protocols.
Quantitative Yield Analysis
The yield of an esterification reaction is a critical metric for evaluating its efficiency. Below is a comparative summary of reported yields for various esterification methods. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.
| Esterification Method | Reagent/Catalyst | Substrate (Alcohol) | Reported Yield (%) | Reference |
| Using Acyl Chlorides | This compound | Cellulose (B213188) | High Degree of Substitution | [1][2] |
| Benzoyl Chloride | Phenol | Nearly Quantitative | [3] | |
| Various Acyl Chlorides | Primary Alcohols | Near Quantitative | [4][5] | |
| Fischer Esterification | Sulfuric Acid | Ethanol | 65 - 99 | [6] |
| Sulfuric Acid | Isopentyl Alcohol | Not specified | [7] | |
| Steglich Esterification | DCC/DMAP | General | High | [8][9] |
| Mitsunobu Reaction | DEAD/PPh₃ | Various Alcohols | 80 - 92 | [10][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Here are representative procedures for the compared esterification methods.
1. Esterification using this compound (General Procedure)
This protocol is based on the general reactivity of acyl chlorides.
Materials:
-
Alcohol (e.g., ethanol)
-
This compound
-
Anhydrous solvent (e.g., dichloromethane (B109758) or THF)
-
Base (e.g., pyridine (B92270) or triethylamine)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.
-
Add the base to the solution and stir. The base acts as a scavenger for the HCl byproduct.
-
Slowly add this compound to the stirred solution at room temperature or 0 °C to control the exothermic reaction.
-
Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation.
2. Fischer Esterification
A classic method for synthesizing esters from carboxylic acids and alcohols.
Materials:
-
Carboxylic acid (e.g., acetic acid)
-
Alcohol (e.g., isopentyl alcohol)[7]
-
Strong acid catalyst (e.g., concentrated sulfuric acid)[7]
-
Reflux apparatus
Procedure:
-
Combine the carboxylic acid and a molar excess of the alcohol in a round-bottom flask.[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period (e.g., 1-10 hours).[12] The progress of the reaction can be monitored by observing the formation of water (e.g., using a Dean-Stark apparatus) or by TLC.
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Separate the organic layer containing the ester.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt and remove the solvent to yield the crude ester.
-
Purify the ester by distillation.
3. Steglich Esterification
A mild method suitable for substrates that are sensitive to acidic conditions.
Materials:
-
Carboxylic acid
-
Alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Aprotic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the carboxylic acid, alcohol, and a catalytic amount of DMAP in an aprotic solvent at room temperature.[9]
-
Add a solution of DCC in the same solvent to the mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by the precipitation of dicyclohexylurea (DCU).
-
Once the reaction is complete, filter off the precipitated DCU.
-
Wash the filtrate with dilute acid and then with water.
-
Dry the organic layer and concentrate it to obtain the crude ester.
-
Purify the product by chromatography.
4. Mitsunobu Reaction
Known for its mild conditions and inversion of stereochemistry at the alcohol center.
Materials:
-
Alcohol
-
Carboxylic acid
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the alcohol, carboxylic acid, and triphenylphosphine in an anhydrous solvent under an inert atmosphere.[10]
-
Cool the solution in an ice bath.
-
Slowly add DEAD or DIAD to the stirred solution.[10]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced hydrazine (B178648) derivative.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for esterification using this compound and a common alternative, Fischer esterification.
Caption: Workflow for esterification with this compound.
Caption: Workflow for Fischer esterification.
Conclusion
The use of this compound for esterification offers the significant advantage of high reactivity, leading to potentially near-quantitative yields under mild conditions. This makes it an excellent choice for a wide range of alcohols. However, the generation of corrosive HCl as a byproduct necessitates the use of a base and careful handling. In contrast, Fischer esterification is a more atom-economical and cost-effective method but is reversible and often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive molecules. The Steglich and Mitsunobu reactions provide mild alternatives for delicate substrates, often with high yields, but involve more complex reagents and purification procedures. The selection of the most appropriate esterification method will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired yield, and scalability.
References
- 1. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellulose esterification with octanoyl chloride and its application to films and aerogels :: BioResources [bioresources.cnr.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Comparison: Esterification with acyl chloride and alcohol vs Fischer esterification - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
performance comparison of fluorosurfactants synthesized from different acyl chlorides
For researchers and professionals in drug development and materials science, the rational design of fluorosurfactants is paramount to achieving desired interfacial properties. A key, yet often overlooked, component in the synthesis of certain high-performance fluorosurfactants, particularly of the Gemini (B1671429) type, is the acyl chloride linker. This guide provides a comparative analysis, supported by experimental data, on how the structure of the acyl chloride used in synthesis influences the ultimate performance of the resulting fluorosurfactants.
Fluorosurfactants are prized for their exceptional ability to reduce surface tension at very low concentrations. Gemini fluorosurfactants, which feature two hydrophobic tails and two hydrophilic heads linked by a spacer, represent a significant advancement in this class of molecules. The nature of this spacer, often introduced via a dicarboxylic acid dichloride, plays a crucial role in the surfactant's performance characteristics, including its critical micelle concentration (CMC) and its effectiveness at reducing surface tension.
Impact of Acyl Chloride Spacer Length on Gemini Fluorosurfactant Performance
A study on cationic Gemini fluorosurfactants systematically investigated the effect of the spacer length on their surface properties.[1] These surfactants were synthesized by reacting a fluorinated hydrophobic intermediate with dicarboxylic acid dichlorides of varying chain lengths, creating spacers of different lengths between the two quaternary ammonium (B1175870) head groups.
The experimental data reveals a clear trend: Gemini fluorosurfactants with shorter acyl chloride-derived spacers exhibit higher surface activity and can achieve lower surface tension values.[1] This is attributed to the more compact arrangement of the surfactant molecules at the air-water interface.
| Acyl Chloride Precursor (Spacer) | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (γCMC) (mN/m) |
| Succinyl Dichloride (-CO(CH₂)₂CO-) | 1.2 x 10⁻⁴ | 21.48 |
| Adipoyl Dichloride (-CO(CH₂)₄CO-) | 2.5 x 10⁻⁴ | 22.50 |
| Suberoyl Dichloride (-CO(CH₂)₆CO-) | 4.1 x 10⁻⁴ | 23.80 |
Table 1: Performance Comparison of Cationic Gemini Fluorosurfactants with Varying Acyl Chloride-Derived Spacer Lengths.
Experimental Protocols
Synthesis of Cationic Gemini Fluorosurfactants with Varying Spacers
A two-step synthesis is typically employed for this class of Gemini surfactants.
Step 1: Synthesis of the Hydrophobic Intermediate. This involves the reaction of a perfluoroalkyl iodide with an amine-containing alcohol to create a fluorinated hydrophobic tail with a reactive hydroxyl group.
Step 2: Coupling with Dicarboxylic Acid Dichloride (Spacer). The fluorinated hydrophobic intermediate is then reacted with a dicarboxylic acid dichloride (e.g., succinyl dichloride, adipoyl dichloride) in a 2:1 molar ratio in the presence of a base to yield the final Gemini fluorosurfactant.
Caption: Synthesis workflow for cationic Gemini fluorosurfactants.
Measurement of Surface Tension and Critical Micelle Concentration (CMC)
The surface tension of aqueous solutions of the synthesized surfactants at various concentrations is measured using the Wilhelmy plate method with a tensiometer at a constant temperature (e.g., 25 °C). The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.
Influence of Spacer Rigidity and Composition
Further studies have explored the impact of spacer rigidity and chemical composition on the aggregation properties of Gemini surfactants. For instance, comparing gemini surfactants with a flexible butyl spacer to those with a more rigid 2-butynyl spacer revealed that the acetylenic spacers lead to a normal linear decrease in the logarithm of the CMC with increasing hydrophobic chain length.[2]
In another investigation, the incorporation of fluorine atoms into the spacer chain was found to have a complex effect on micellization.[3] A lower ratio of CF₂ to CH₂ groups in the spacer tended to disfavor aggregation, resulting in a higher CMC. Conversely, a higher fluorine content in the spacer promoted aggregation, leading to a lower CMC.[3] This is attributed to the interplay between the enhanced hydrophobicity and the increased rigidity of the fluorinated spacer.
Caption: Influence of acyl chloride spacer properties on performance.
Conclusion
The choice of acyl chloride as a precursor for the spacer group in Gemini fluorosurfactants is a critical design parameter that significantly influences their performance. Shorter, more rigid, and strategically fluorinated spacers can lead to surfactants with superior surface activity, lower critical micelle concentrations, and the ability to achieve lower surface tensions. This understanding allows for the rational design of novel fluorosurfactants with tailored properties for a wide range of applications in drug delivery, diagnostics, and advanced materials.
References
Safety Operating Guide
Essential Safety and Disposal Protocol for Perfluorooctanoyl Chloride
For Immediate Use by Laboratory Professionals
Perfluorooctanoyl chloride (PFOC) is a corrosive and reactive chemical that requires strict handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step guidance for its proper disposal, focusing on neutralization and waste management. Adherence to these protocols is critical due to the hazardous nature of PFOC and its classification as a per- and polyfluoroalkyl substance (PFAS).
I. Immediate Safety and Handling Precautions
This compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1][2][3][4] It is also moisture-sensitive and will react with water, including humidity in the air, to produce hazardous gases.[1] Thermal decomposition can release toxic and irritating gases and vapors, such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1][2][3][4]
Personal Protective Equipment (PPE):
Due to the corrosive nature of this compound, comprehensive personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3][6] | Prevents skin contact which can cause severe burns.[1][6] |
| Skin and Body Protection | Flame-retardant lab coat, long-sleeved clothing, and chemical-resistant apron. | Protects skin from accidental splashes and contact.[5][7] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. For emergencies or large spills, a self-contained breathing apparatus is necessary.[5][6] | Prevents inhalation of corrosive and toxic vapors.[1][6] |
Storage and Handling:
-
Store in a dry, cool, and well-ventilated area designated for corrosive materials.[1][2]
-
Keep containers tightly closed and under an inert gas atmosphere.[1]
-
This compound is incompatible with strong oxidizing agents, alcohols, and strong bases.[1]
II. Laboratory-Scale Spill Management
In the event of a small-scale spill in the laboratory:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.[1]
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.[1][6]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
III. Step-by-Step Disposal and Neutralization Protocol
For the disposal of small quantities of this compound, a neutralization process via hydrolysis is recommended. This procedure must be conducted in a chemical fume hood with appropriate PPE.
Experimental Protocol: Neutralization via Hydrolysis
Objective: To safely hydrolyze this compound into the less reactive perfluorooctanoic acid and hydrochloric acid, followed by neutralization of the acidic products.
Materials:
-
This compound waste
-
5% Sodium hydroxide (B78521) (NaOH) solution or a saturated sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation:
-
Place a beaker containing the this compound waste in an ice bath to control the reaction temperature.
-
Begin stirring the waste gently.
-
-
Slow Addition of Base:
-
Slowly add the 5% sodium hydroxide solution or saturated sodium bicarbonate solution dropwise to the this compound. The reaction is exothermic and will release hydrogen chloride gas. A slow addition rate is crucial to prevent a violent reaction and excessive fuming.
-
-
Monitoring the Reaction:
-
Continue the slow addition of the basic solution while monitoring the reaction. If the reaction becomes too vigorous or fuming increases, stop the addition immediately and allow the mixture to cool.
-
Once the initial vigorous reaction has subsided, continue adding the basic solution until the pH of the mixture is between 6 and 8. Check the pH using pH paper or a calibrated pH meter.
-
-
Final Disposal:
-
The resulting neutralized solution contains perfluorooctanoate salts and sodium chloride. This mixture should be transferred to a properly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) office for final disposal procedures, as regulations for PFAS waste are evolving.[1]
-
Below is a logical workflow for the disposal process:
IV. Waste Management and Regulatory Considerations
All materials contaminated with this compound, including absorbent materials, cleaning supplies, and disposable PPE, must be treated as hazardous waste.[2]
-
Containerization: Use only approved, chemically resistant containers for waste collection. Ensure containers are kept closed except when adding waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound Waste."
-
Segregation: Do not mix this compound waste with other waste streams unless instructed to do so by your EHS office.
While federal regulations under the Resource Conservation and Recovery Act (RCRA) for PFAS are still evolving, it is crucial to comply with all local, state, and institutional regulations for hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling Perfluorooctanoyl Chloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Perfluorooctanoyl chloride. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification
This compound is classified as a hazardous substance. It is known to cause severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[2] The toxicological properties of this material have not been fully investigated, and it is recommended to limit exposure.[4]
Personal Protective Equipment (PPE) Requirements
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation:
| Body Part | Required PPE | Standards/Specifications |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1][2] | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-resistant gloves, fire/flame resistant and impervious clothing, and chemical-resistant boots.[1][4] | Gloves should be inspected prior to use and disposed of properly after contamination.[4] |
| Respiratory | A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[1] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C8ClF15O |
| Molecular Weight | 432.51 g/mol |
| Boiling Point | 130-132°C |
| Appearance | Colorless liquid |
Source: INDOFINE Chemical Company Safety Data Sheet[4]
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Emergency Equipment: Ensure that a safety shower and an emergency eye wash station are readily accessible in the immediate vicinity of the handling area.[2]
-
PPE Check: Before handling, inspect all PPE for integrity. Ensure gloves are free of tears or punctures.[4]
2. Handling the Chemical:
-
Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[1][5] Avoid breathing in vapors, mists, or gas.[1][2][5]
-
Safe Practices: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][5] Do not eat, drink, or smoke in the handling area.[2]
3. Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]
-
Incompatibilities: Store away from incompatible materials such as alcohols, oxidizing agents, and strong bases.[2] The substance is moisture-sensitive; store under an inert gas.[2]
Emergency and Disposal Plans
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][3] |
| Eye Contact | Immediately rinse eyes with water for at least 15 minutes, making sure to hold the eyelids open.[1][3][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2][3][4] |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a physician or Poison Control Center immediately.[1] |
Spill Response and Disposal
-
Evacuation and Ventilation: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Containment: Stop the leak if it is safe to do so.[2] Use an inert absorbent material to soak up the spill.[6]
-
Cleanup: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][5]
-
Disposal: Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not let the chemical enter drains.[1]
Workflow Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Spill Response Plan for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
